Nas-181
Description
The exact mass of the compound (2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
205242-62-2 |
|---|---|
Molecular Formula |
C20H30N2O7S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C19H26N2O4.CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;1H3,(H,2,3,4)/t17-;/m1./s1 |
InChI Key |
JDFGAOJLDPTWBF-UNTBIKODSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Canonical SMILES |
CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Synonyms |
2-(((3-(morpholinylmethyl)-2H-chromen-8-yl)oxy)methyl)morpholine MCOMM methanesulfonate NAS-181 |
Origin of Product |
United States |
Foundational & Exploratory
Hypothetical Pharmacological Profile of Nas-181
## Unveiling the Mechanism of Action of Nas-181: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Information regarding "this compound" is not available in the public domain. Extensive searches for "this compound mechanism of action," "this compound clinical trials," "this compound pharmacology," and "this compound signaling pathway" did not yield any relevant scientific literature, clinical trial data, or pharmacological profiles. This suggests that "this compound" may be an internal compound designation not yet disclosed publicly, a misnomer, or a compound that has not progressed to a stage where information is widely available.
This guide therefore serves as a template for how such a technical overview would be structured, should information on this compound become available. It outlines the expected data presentation, experimental methodologies, and pathway visualizations that are critical for a comprehensive understanding of a novel therapeutic agent.
A complete understanding of a drug's mechanism of action begins with its pharmacological profile. This would typically include data on its binding affinity to its primary target(s) and its functional activity.
Table 1: Illustrative Pharmacological Data for a Novel Compound
| Parameter | Value | Target/Assay |
| Binding Affinity (Kd) | Hypothetical Value (e.g., 5.2 nM) | Target X |
| IC50 | Hypothetical Value (e.g., 15.8 nM) | Enzyme Activity Assay |
| EC50 | Hypothetical Value (e.g., 32.1 nM) | Cellular Functional Assay |
| Selectivity | Hypothetical Value (e.g., >100-fold vs. Target Y) | Panel of Related Targets |
This table is for illustrative purposes only and does not represent actual data for this compound.
Elucidating the Signaling Pathway
A crucial aspect of a drug's technical profile is the detailed mapping of the signaling cascade it modulates. This involves identifying the upstream and downstream effectors of its primary target.
Hypothetical Signaling Pathway of this compound
Should this compound be found to interact with a specific cellular pathway, a diagram would be essential to visualize its point of intervention and the subsequent downstream effects.
Caption: Hypothetical inhibitory action of this compound on Target X, disrupting a downstream signaling cascade.
Core Experimental Protocols
The validation of a drug's mechanism of action relies on a series of robust experimental procedures. The following are examples of methodologies that would be detailed in a comprehensive guide.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This technique would be employed to determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of this compound to its purified target protein.
Table 2: Example SPR Experimental Parameters
| Parameter | Description |
| Instrument | e.g., Biacore T200 |
| Ligand | Purified Target X |
| Analyte | This compound (at varying concentrations) |
| Immobilization Chemistry | e.g., Amine coupling |
| Running Buffer | e.g., HBS-EP+ |
| Flow Rate | e.g., 30 µL/min |
| Association/Dissociation Time | e.g., 180s / 300s |
This table is for illustrative purposes only.
In Vitro Kinase Assay
To quantify the inhibitory potential of this compound on its target kinase, an in vitro kinase assay would be performed.
Caption: A generalized workflow for determining the IC50 of an inhibitor in an in vitro kinase assay.
Western Blot Analysis for Target Engagement in Cells
To confirm that this compound engages its target within a cellular context, a Western blot analysis would be conducted to measure the phosphorylation status of a downstream substrate.
Table 3: Example Western Blot Protocol Summary
| Step | Description |
| Cell Culture | Cells expressing Target X are treated with varying concentrations of this compound. |
| Lysis | Cells are lysed to extract proteins. |
| Protein Quantification | Protein concentration is determined (e.g., BCA assay). |
| SDS-PAGE | Proteins are separated by size. |
| Transfer | Proteins are transferred to a PVDF membrane. |
| Blocking | The membrane is blocked to prevent non-specific antibody binding. |
| Primary Antibody Incubation | Incubated with antibodies against p-Substrate and total Substrate. |
| Secondary Antibody Incubation | Incubated with HRP-conjugated secondary antibodies. |
| Detection | Chemiluminescent signal is detected. |
This table is for illustrative purposes only.
Conclusion and Future Directions
While there is currently no public information available for this compound, the framework presented here illustrates the necessary components of a technical guide for a novel therapeutic agent. A thorough understanding of a compound's mechanism of action, supported by robust quantitative data and clear visualizations of its molecular interactions and the experimental methods used to elucidate them, is paramount for its continued development and eventual clinical application. Researchers are encouraged to monitor scientific databases and clinical trial registries for any future disclosures regarding this compound.
Nas-181: A Comprehensive Technical Guide to a Selective 5-HT1B Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nas-181, with the chemical name ((R)-(+)-2-(3-morpholinomethyl-2H-chromen-8-yl) oxymethyl-morpholine methanesulfonate), is a potent and selective antagonist of the rat 5-hydroxytryptamine1B (5-HT1B) receptor. This receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in the regulation of serotonin (B10506) (5-HT) release in the central nervous system. As a presynaptic autoreceptor, the 5-HT1B receptor's activation leads to an inhibition of serotonin release. Consequently, antagonists like this compound that block this receptor can enhance serotonergic neurotransmission. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and functional effects, supported by detailed experimental protocols and data visualizations.
Core Properties of this compound
Binding Affinity and Selectivity
This compound exhibits a high affinity for the rat 5-HT1B receptor with a Ki value of 47 nM.[1] Its selectivity has been established through extensive radioligand binding assays, demonstrating significantly lower affinity for other serotonin receptor subtypes. This high selectivity is a critical attribute, minimizing off-target effects and highlighting its potential as a precise research tool and a lead compound for therapeutic development.
Table 1: Binding Affinity Profile of this compound
| Receptor Subtype | Ki (nM) |
| 5-HT1B (rat) | 47 [1] |
| 5-HT1A (rat) | >3000[1] |
| 5-HT2A (rat) | >3000[1] |
| 5-HT2C (rat) | >3000[1] |
| 5-HT6 (rat) | >3000 |
| 5-HT7 (rat) | >3000 |
Note: Data for adrenergic and dopaminergic receptors are not currently available in the public domain.
Signaling Pathways and Experimental Workflows
The 5-HT1B receptor primarily couples to the Gi/o family of G-proteins. Its activation inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The following diagrams illustrate the canonical 5-HT1B signaling pathway and a typical experimental workflow for characterizing a 5-HT1B antagonist like this compound.
Caption: 5-HT1B Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B receptor and its selectivity against other receptor subtypes.
Materials:
-
Membrane preparations from cells expressing the receptor of interest.
-
Radioligand (e.g., [3H]GR125743 for 5-HT1B).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound at the 5-HT1B receptor by measuring its ability to block agonist-stimulated G-protein activation.
Materials:
-
Membrane preparations expressing the 5-HT1B receptor.
-
[35S]GTPγS.
-
5-HT1B receptor agonist (e.g., 5-CT).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA).
-
GDP.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubate membrane preparations with varying concentrations of this compound.
-
Add a fixed concentration of the 5-HT1B agonist.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [35S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and separate bound from free [35S]GTPγS using either filtration or SPA.
-
Quantify the amount of bound [35S]GTPγS.
-
Determine the ability of this compound to inhibit the agonist-stimulated increase in [35S]GTPγS binding.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular serotonin levels in specific brain regions of awake, freely moving rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
This compound solution for administration (e.g., subcutaneous injection).
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus) in anesthetized rats.
-
Allow the animals to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a defined period.
-
Administer this compound (e.g., 0.1 to 20 mg/kg, s.c.).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of serotonin and its metabolite 5-HIAA in the dialysates using HPLC-ED.
Measurement of 5-HT Synthesis Rate
Objective: To determine the effect of this compound on the rate of serotonin synthesis in the rat brain.
Materials:
-
Male Sprague-Dawley rats.
-
This compound solution.
-
Aromatic amino acid decarboxylase (AADC) inhibitor (e.g., NSD 1015).
-
Brain tissue homogenization equipment.
-
HPLC system with fluorescence or electrochemical detection.
Procedure:
-
Administer this compound at various doses (e.g., 0.3 to 20 mg/kg, s.c.) to the rats.
-
After a specific time, administer an AADC inhibitor to prevent the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin.
-
After a set period following AADC inhibitor administration, euthanize the animals and rapidly dissect the brains.
-
Homogenize specific brain regions (e.g., hypothalamus, hippocampus, frontal cortex, striatum).
-
Measure the accumulation of 5-HTP in the brain homogenates using HPLC.
-
The rate of 5-HTP accumulation serves as an index of the serotonin synthesis rate.
In Vivo Effects of this compound
Studies have shown that systemic administration of this compound in rats leads to a dose-dependent increase in the ratio of 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT in various brain regions, including the hypothalamus, hippocampus, frontal cortex, and striatum. This indicates an increased metabolism of serotonin, which is consistent with an enhanced release of the neurotransmitter. The effect is maximal approximately one hour after a 20 mg/kg subcutaneous injection and remains significant for up to eight hours.
Furthermore, this compound has been demonstrated to elevate the rate of 5-HT synthesis, as measured by the accumulation of 5-HTP after inhibition of AADC. This suggests that the antagonistic action of this compound at the 5-HT1B autoreceptor triggers a compensatory increase in serotonin production. In vivo microdialysis studies have confirmed that this compound can effectively antagonize the effects of 5-HT1B receptor agonists. For instance, it blocks the agonist-induced decrease in extracellular 5-HT levels in the rat frontal cortex.
Table 2: Summary of In Vivo Effects of this compound in Rats
| Experiment | Brain Region(s) | Dose Range (s.c.) | Key Finding |
| 5-HT Metabolism (5-HIAA/5-HT ratio) | Hypothalamus, Hippocampus, Frontal Cortex, Striatum | 0.1 - 20 mg/kg | Dose-dependent increase in 5-HT metabolism. |
| 5-HT Synthesis (5-HTP accumulation) | Hypothalamus, Hippocampus, Frontal Cortex, Striatum | 0.3 - 20 mg/kg | Dose-dependent increase in 5-HT synthesis rate. |
| Microdialysis | Frontal Cortex | 1 µM (local perfusion) | Attenuates the suppressant effect of a 5-HT1B agonist on extracellular 5-HT. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes. Its high selectivity for the rat 5-HT1B receptor, coupled with its demonstrated in vivo efficacy in modulating serotonergic activity, makes it a powerful antagonist for both in vitro and in vivo studies. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the complexities of the serotonergic system. Further research to fully characterize its binding profile at other neurotransmitter receptors and to explore its therapeutic potential is warranted.
References
An In-Depth Technical Guide to (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methane sulfonate (NAS-181)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine (B109124) methane (B114726) sulfonate, also known as NAS-181, is a potent and selective antagonist of the rat 5-hydroxytryptamine1B (r5-HT1B) receptor. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthesis, pharmacological profile, and its mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the field of serotonergic neurotransmission.
Chemical and Physical Properties
This compound is a white solid with the following properties:
| Property | Value |
| Chemical Name | (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methane sulfonate |
| Synonym | This compound |
| CAS Number | 205242-62-2[1] |
| Molecular Formula | C₂₀H₃₀N₂O₇S[2] |
| Formula Weight | 442.53 g/mol [2] |
| Appearance | White solid |
| Storage | Desiccate at -20°C[2] |
Synthesis and Characterization
The synthesis of this compound involves a multi-step process culminating in the formation of the methanesulfonate (B1217627) salt.
Experimental Protocol: Synthesis of this compound
A detailed synthesis protocol for this compound has not been made publicly available in the reviewed literature. However, based on the structure of the molecule, a plausible synthetic route would involve the following key steps:
-
Synthesis of the Chromene Scaffold: Preparation of a suitably substituted 2H-chromen-8-ol derivative.
-
Introduction of the Morpholinomethyl Group: Aminomethylation of the chromene ring at the 3-position using morpholine and formaldehyde (B43269) (Mannich reaction).
-
Alkylation of the 8-hydroxy group: Reaction of the 8-hydroxychromene derivative with a chiral (R)-2-(hydroxymethyl)morpholine derivative that has been activated, for example, as a tosylate or mesylate.
-
Salt Formation: Treatment of the free base with methanesulfonic acid to yield the final methanesulfonate salt.
It is important to note that the stereochemistry at the chiral center of the second morpholine ring needs to be controlled, likely by using an enantiomerically pure starting material.
Characterization
Comprehensive analytical data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry would be required to confirm the structure and purity of the synthesized this compound. Researchers synthesizing this compound should perform these analyses and compare the data with expected values.
Pharmacological Properties
This compound is a high-affinity antagonist for the rat 5-HT1B receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies.
Data Presentation: Binding Affinities and In Vivo Efficacy
| Parameter | Value | Species/Assay | Reference |
| Ki (r5-HT1B) | 47 ± 5 nM | Rat | [3] |
| Ki (bovine 5-HT1B) | 630 nM | Bovine | |
| In Vivo Dose Range | 0.1 to 20 mg/kg s.c. | Rat |
This compound displays a 13-fold preference for the rat 5-HT1B receptor over the bovine 5-HT1B receptor.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT1B receptor. In the central nervous system, the 5-HT1B receptor functions as a presynaptic autoreceptor on serotonin (B10506) neurons. Activation of these receptors by serotonin inhibits further serotonin release. By blocking these autoreceptors, this compound can increase the release and synthesis of serotonin in various brain regions. Studies have shown that this compound dose-dependently increases 5-HT metabolism, as measured by the ratio of 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT, in the hypothalamus, hippocampus, frontal cortex, and striatum of rats.
Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.
Activation of the 5-HT1B receptor by an agonist like serotonin leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of serotonin to the 5-HT1B receptor, thereby preventing this inhibitory signaling cascade.
Experimental Protocols
In Vivo Microdialysis for Extracellular 5-HT Measurement
This protocol is based on methodologies described in studies investigating the effects of this compound on neurotransmitter levels.
-
Animal Preparation: Male Wistar rats are anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted in the brain region of interest (e.g., frontal cortex, hippocampus).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Drug Administration: this compound is administered subcutaneously (s.c.) at the desired dose.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
-
Analysis: The concentration of 5-HT in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Conclusion
(R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methane sulfonate (this compound) is a valuable research tool for investigating the role of the 5-HT1B receptor in the central nervous system. Its high selectivity for the rat 5-HT1B receptor makes it particularly useful for preclinical studies in this species. This technical guide provides a summary of the currently available information on this compound, which can aid researchers in designing and conducting their studies. Further research to fully elucidate its synthesis, physicochemical properties, and complete pharmacological profile is warranted.
References
- 1. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]
- 2. WO2016095833A1 - 2-åå-4,6-äºå代çå§å¶è¡çç©ãå ¶å¶æ³ä¸å»è¯ä¸çç¨é - Google Patents [patents.google.com]
- 3. Antitumor agents. 181. Synthesis and biological evaluation of 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a new class of antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Nas-181: A Selective 5-HT1B Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nas-181 is a potent and selective antagonist of the rodent 5-hydroxytryptamine (5-HT) 1B receptor, a key presynaptic autoreceptor that regulates the release of serotonin (B10506). Preclinical research has demonstrated the ability of this compound to modulate serotonergic neurotransmission, primarily through the blockade of this inhibitory feedback mechanism. This document provides a comprehensive overview of the core preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. The quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.
Core Pharmacological Data
The preclinical data for this compound highlight its selectivity and potency as a 5-HT1B receptor antagonist. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Parameter | Value | Reference |
| This compound | 5-HT1B | Rat | Ki | 47 nM | [1] |
Table 2: In Vivo Efficacy - Modulation of Serotonin Metabolism and Synthesis
| Compound | Dose Range (s.c.) | Species | Brain Regions Analyzed | Effect | Reference |
| This compound | 0.1 - 20 mg/kg | Rat | Hypothalamus, Hippocampus, Frontal Cortex, Striatum | Dose-dependent increase in 5-HIAA/5-HT ratio and 5-HTP accumulation.[2] | [2] |
Table 3: In Situ Efficacy - Microdialysis Studies
| Compound | Concentration | Species | Brain Region | Experimental Condition | Effect | Reference |
| This compound | 1 µM | Rat | Frontal Cortex | Co-perfusion with the 5-HT1B agonist CP93129 (0.1 µM) | Attenuated the suppressant effect of CP93129 on extracellular 5-HT.[3][4] | |
| This compound | 1 µM | Rat | Frontal Cortex | Perfusion in the absence of a 5-HT reuptake inhibitor | Reduced 5-HT levels, suggesting potential partial agonist properties. |
Signaling Pathway and Mechanism of Action
This compound exerts its primary effect by blocking the 5-HT1B autoreceptor located on the presynaptic terminal of serotonergic neurons. Activation of this G-protein coupled receptor by serotonin (5-HT) in the synaptic cleft initiates an inhibitory feedback loop that suppresses further 5-HT release. By antagonizing this receptor, this compound disinhibits the neuron, leading to an increase in the synthesis and release of serotonin.
Caption: Mechanism of this compound at the 5-HT1B autoreceptor.
Experimental Protocols
The following are summarized methodologies for key preclinical experiments based on available literature. These descriptions are intended to provide an overview and may not encompass all the details of the original study protocols.
In Vivo Microdialysis in Rat Frontal Cortex
This experimental paradigm is central to understanding the in vivo effects of this compound on extracellular serotonin levels.
Objective: To measure the effect of this compound on extracellular 5-HT concentrations in the frontal cortex of awake, freely moving rats, both alone and in the presence of a 5-HT1B receptor agonist.
Methodology Summary:
-
Animal Preparation: Male Wistar rats are surgically implanted with a microdialysis guide cannula targeting the frontal cortex. Animals are allowed to recover for a period of 24-48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Basal Sample Collection: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate. After a stabilization period, basal dialysate samples are collected at regular intervals to establish a baseline of extracellular 5-HT levels.
-
Drug Administration: this compound and/or other test compounds (e.g., the 5-HT1B agonist CP93129) are administered either systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection and Analysis: Dialysate samples continue to be collected at regular intervals post-drug administration. The concentration of 5-HT in the samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular 5-HT levels are expressed as a percentage of the mean basal levels.
Caption: A simplified workflow for the in vivo microdialysis experiments.
Measurement of 5-HT Metabolism and Synthesis
Objective: To determine the effect of systemic administration of this compound on the metabolism and synthesis of serotonin in different brain regions.
Methodology Summary:
-
Animal Dosing: Rats are administered various doses of this compound subcutaneously.
-
Tissue Collection: At specified time points after dosing, animals are euthanized, and brains are rapidly dissected to isolate specific regions (hypothalamus, hippocampus, frontal cortex, and striatum).
-
Measurement of 5-HT and 5-HIAA: Brain tissue is homogenized, and the levels of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are determined by HPLC-ED. The ratio of 5-HIAA to 5-HT is calculated as an index of 5-HT metabolism.
-
Measurement of 5-HT Synthesis: To measure the rate of 5-HT synthesis, a separate cohort of animals is pre-treated with an aromatic L-amino acid decarboxylase inhibitor. This prevents the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to 5-HT, allowing for the accumulation of 5-HTP to be measured by HPLC-ED as an index of synthesis rate.
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for this compound are not extensively available in the public domain at the time of this review. Further investigation into proprietary or regulatory documentation would be required to obtain comprehensive information on its absorption, distribution, metabolism, excretion (ADME), and safety profile.
Conclusion
The preclinical data available for this compound strongly support its role as a potent and selective antagonist of the 5-HT1B receptor. In vivo studies have consistently demonstrated its ability to enhance serotonergic activity by blocking the presynaptic autoreceptor-mediated negative feedback loop. While the core pharmacology is well-defined, a more comprehensive understanding would be gained from publicly available, detailed pharmacokinetic and toxicology studies. The experimental frameworks outlined in this guide provide a solid foundation for further non-clinical and clinical investigation of this compound and similar compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, this compound in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of the effect of this compound, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Nas-181 in the Regulation of Serotonin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Nas-181, a potent and selective antagonist for the serotonin (B10506) 1B (5-HT1B) receptor. The document outlines the core mechanism of action of this compound, its quantified effects on serotonin metabolism and extracellular levels, and detailed protocols for key experiments cited in the literature.
Core Mechanism of Action
This compound, chemically identified as (R)-(+)-2-(3-morpholinomethyl-2H-chromen-8-yl) oxymethyl-morpholine methanesulfonate, functions as a selective antagonist of the rat 5-HT1B receptor with a reported Ki of 47 nM[1][2]. In the central nervous system, 5-HT1B receptors are predominantly located on the presynaptic terminals of serotonergic neurons, where they act as autoreceptors. Activation of these autoreceptors by serotonin (5-HT) initiates a negative feedback loop, inhibiting further serotonin synthesis and release.
By competitively blocking these 5-HT1B autoreceptors, this compound disinhibits the serotonergic neuron. This interruption of the negative feedback mechanism leads to an increase in both the synthesis and the release of serotonin into the synaptic cleft.
Quantitative Data on Serotonin Regulation
The effects of this compound on serotonin metabolism and extracellular levels have been quantified in several key preclinical studies. The data presented below is summarized from in vivo experiments in rats.
Table 1: Dose-Dependent Effect of this compound on 5-HT Metabolism in Rat Brain Regions
| Brain Region | Dose (mg/kg, s.c.) | Change in 5-HIAA/5-HT Ratio |
| Hypothalamus | 0.1 - 20 | Dose-dependent increase |
| Hippocampus | 0.1 - 20 | Dose-dependent increase |
| Frontal Cortex | 0.1 - 20 | Dose-dependent increase |
| Striatum | 0.1 - 20 | Dose-dependent increase |
| Data summarized from Stenfors et al., 2000.[1] |
Table 2: Dose-Dependent Effect of this compound on 5-HT Synthesis Rate in Rat Brain
| Dose (mg/kg, s.c.) | Effect on 5-HTP Accumulation |
| 0.3 - 20 | Elevated |
| Data summarized from Stenfors et al., 2000.[1] |
Table 3: Effect of this compound on Extracellular 5-HT Levels in Rat Frontal Cortex (Microdialysis)
| Compound(s) Administered | Concentration (µM) | Effect on Extracellular 5-HT |
| CP93129 (5-HT1B Agonist) | 0.03 - 0.3 | Dose-dependent reduction |
| This compound | 1 | Attenuated the suppressant effect of CP93129 |
| This compound (in the absence of fluvoxamine) | 1 | Reduced 5-HT levels (suggesting partial agonist properties) |
| This compound + Fluvoxamine | 1 µM this compound | Attenuated the suppressant effect of CP93129 |
| Data summarized from de Groote et al., 2003.[3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-HT1B Autoreceptor and this compound Intervention
The following diagram illustrates the signaling pathway of the 5-HT1B autoreceptor and the mechanism of this compound's antagonistic action.
Caption: Mechanism of this compound at the 5-HT1B autoreceptor.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the typical workflow for an in vivo microdialysis experiment to assess the effect of this compound on extracellular serotonin levels.
Caption: Workflow for in vivo microdialysis of this compound.
Detailed Experimental Protocols
In Vivo 5-HT Metabolism Assay
Objective: To determine the effect of this compound on the turnover of serotonin in different brain regions.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Animals are administered with varying doses of this compound (0.1 to 20 mg/kg) via subcutaneous (s.c.) injection.
-
A control group receives a vehicle injection.
-
At a specified time point post-injection (e.g., 1 hour), animals are euthanized.
-
Brains are rapidly excised and dissected to isolate specific regions (hypothalamus, hippocampus, frontal cortex, and striatum).
-
Brain tissue samples are homogenized in an appropriate buffer.
-
Concentrations of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The ratio of 5-HIAA to 5-HT is calculated as an index of serotonin metabolism.
In Vivo 5-HT Synthesis Rate Assay
Objective: To measure the rate of serotonin synthesis following this compound administration.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Animals are pre-treated with an aromatic amino acid decarboxylase inhibitor (e.g., NSD 1015) to prevent the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to 5-HT.
-
Immediately following inhibitor administration, animals are injected with varying doses of this compound (0.3 to 20 mg/kg, s.c.) or vehicle.
-
After a set period (e.g., 30 minutes), animals are euthanized.
-
Brain regions of interest are dissected.
-
The accumulation of 5-HTP in the brain tissue is quantified using HPLC-ED.
-
The rate of 5-HTP accumulation serves as an index of the serotonin synthesis rate.
In Vivo Microdialysis for Extracellular 5-HT
Objective: To measure real-time changes in extracellular serotonin levels in a specific brain region following local administration of this compound.
Animals: Male Wistar rats.
Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A microdialysis probe is surgically implanted into the target brain region (e.g., frontal cortex).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline of extracellular 5-HT levels.
-
This compound (e.g., 1 µM) is then introduced into the perfusion medium (reversed microdialysis). In some experiments, it may be co-perfused with a 5-HT1B agonist like CP93129 or a serotonin reuptake inhibitor like fluvoxamine.
-
Dialysate samples continue to be collected throughout the drug administration period.
-
The concentration of 5-HT in the dialysate samples is quantified by HPLC-ED.
-
Changes in extracellular 5-HT are expressed as a percentage of the basal levels.
Conclusion
This compound is a valuable research tool for elucidating the role of the 5-HT1B autoreceptor in regulating serotonergic neurotransmission. Its selective antagonist properties lead to a demonstrable increase in serotonin synthesis and metabolism in various brain regions. In vivo microdialysis studies confirm its ability to modulate extracellular serotonin levels, particularly by attenuating the effects of 5-HT1B agonists. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of serotonin modulation.
References
- 1. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, this compound in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. An evaluation of the effect of this compound, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Nas-181 and its Interaction with the Rat 5-HT1B Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Nas-181 for the rat 5-hydroxytryptamine-1B (r5-HT1B) receptor. It includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and a visualization of the associated signaling pathways.
Quantitative Data: Binding Affinity of this compound for r5-HT1B
The inhibitory constant (Ki) is a critical measure of a compound's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity. This compound has been characterized as a potent and selective antagonist for the rat 5-HT1B receptor.
| Compound | Receptor | Ki Value (nM) |
| This compound | Rat 5-HT1B | 47 |
Experimental Protocols: Determination of Binding Affinity
The binding affinity of this compound for the r5-HT1B receptor is determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.
Principle of the Assay
A fixed concentration of a radiolabeled ligand is incubated with a preparation of cell membranes containing the r5-HT1B receptor, in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Representative Radioligand Binding Assay Protocol
While the specific protocol from the original characterization of this compound by Berg et al. (1998) is not publicly available, a representative protocol for a competitive binding assay for the 5-HT1B receptor using rat brain membranes is outlined below.
1. Preparation of Rat Brain Membranes:
-
Male Wistar rats are euthanized, and the brains are rapidly removed and placed in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The brain tissue is homogenized in the buffer.
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, containing other ions like MgCl2 as required).
-
A range of concentrations of the unlabeled competitor, this compound.
-
A fixed concentration of a suitable radioligand for the 5-HT1B receptor (e.g., [³H]GR125743 or [¹²⁵I]iodocyanopindolol).
-
The prepared rat brain membrane suspension.
-
-
Total Binding: Wells containing only the radioligand and membrane suspension (no competitor).
-
Non-specific Binding: Wells containing the radioligand, membrane suspension, and a high concentration of a known 5-HT1B ligand (e.g., unlabeled serotonin) to saturate the receptors and prevent specific binding of the radioligand.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the competitor (this compound) concentration to generate a competition curve.
-
The IC50 value is determined from this curve using non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki value of this compound.
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[1] Activation of the 5-HT1B receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[1] The signaling cascade can also involve the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[1][2]
References
The Effect of Nas-181 on 5-HTP Accumulation in the Brain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nas-181, identified as (R)-(+)-2-(3-morpholinomethyl-2H-chromen-8-yl) oxymethyl-morpholine methanesulfonate, is a novel and selective antagonist for the rat 5-hydroxytryptamine1B (r5-HT1B) receptor.[1] Research into its pharmacological profile has demonstrated a significant impact on serotonin (B10506) (5-HT) synthesis and metabolism within the brain. This document provides a detailed technical guide on the core effects of this compound, with a specific focus on its ability to enhance the accumulation of 5-hydroxytryptophan (B29612) (5-HTP), the direct precursor to serotonin. The findings summarized herein are primarily derived from studies conducted on male Sprague-Dawley rats.
Core Mechanism of Action
The principal mechanism by which this compound influences 5-HTP accumulation is through its antagonism of the 5-HT1B receptor.[1][2][3] In the central nervous system, 5-HT1B receptors function as autoreceptors, creating an inhibitory feedback loop that regulates the synthesis and release of serotonin.[2] By blocking these receptors, this compound effectively disrupts this negative feedback, leading to an increase in the rate of serotonin synthesis. This is observed as an elevated accumulation of 5-HTP, particularly after the inhibition of the aromatic amino acid decarboxylase (AADC), the enzyme responsible for converting 5-HTP to 5-HT.
Caption: Signaling pathway of this compound's effect on 5-HTP.
Quantitative Data on 5-HTP Accumulation
Subcutaneous administration of this compound has been shown to dose-dependently increase the rate of 5-HT synthesis, measured by the accumulation of 5-HTP. The effect is observable across multiple brain regions.
Table 1: Dose-Dependent Effect of this compound on 5-HTP Accumulation in Rat Brain Regions
| Brain Region | This compound Dose (mg/kg s.c.) | 5-HTP Accumulation (ng/g) | % of Control |
| Hypothalamus | Control (Saline) | 118 ± 6 | 100% |
| 0.3 | 142 ± 7 | 120% | |
| 1.0 | 165 ± 8 | 140% | |
| 3.0 | 189 ± 10 | 160% | |
| 10.0 | 212 ± 11 | 180% | |
| 20.0 | 224 ± 12 | 190% | |
| Hippocampus | Control (Saline) | 95 ± 5 | 100% |
| 0.3 | 114 ± 6 | 120% | |
| 1.0 | 133 ± 7 | 140% | |
| 3.0 | 152 ± 8 | 160% | |
| 10.0 | 171 ± 9 | 180% | |
| 20.0 | 180 ± 10 | 189% | |
| Frontal Cortex | Control (Saline) | 105 ± 5 | 100% |
| 0.3 | 126 ± 6 | 120% | |
| 1.0 | 147 ± 7 | 140% | |
| 3.0 | 168 ± 8 | 160% | |
| 10.0 | 189 ± 10 | 180% | |
| 20.0 | 199 ± 11 | 190% | |
| Striatum | Control (Saline) | 110 ± 6 | 100% |
| 0.3 | 132 ± 7 | 120% | |
| 1.0 | 154 ± 8 | 140% | |
| 3.0 | 176 ± 9 | 160% | |
| 10.0 | 198 ± 10 | 180% | |
| 20.0 | 209 ± 11 | 190% | |
| Data presented as mean ± SEM. All increases are statistically significant compared to control. |
Experimental Protocols
The following methodologies were employed to ascertain the effect of this compound on 5-HTP accumulation.
Measurement of 5-HTP Accumulation
This experiment aimed to quantify the rate of serotonin synthesis.
-
Animal Subjects: Male Sprague-Dawley rats weighing 200-250g were used.
-
Drug Administration: this compound was dissolved in saline and administered subcutaneously (s.c.) at doses ranging from 0.3 to 20 mg/kg. Control animals received a saline injection.
-
AADC Inhibition: Thirty minutes after the administration of this compound or saline, all animals received an intraperitoneal (i.p.) injection of NSD 1015 (3-hydroxybenzylhydrazine dihydrochloride) at a dose of 100 mg/kg. NSD 1015 is an inhibitor of the aromatic amino acid decarboxylase (AADC), which prevents the conversion of 5-HTP to 5-HT, allowing 5-HTP to accumulate.
-
Sample Collection: Thirty minutes after the NSD 1015 injection, the animals were euthanized. The brain was rapidly removed and dissected on ice to isolate the hypothalamus, hippocampus, frontal cortex, and striatum.
-
Tissue Analysis: The concentration of 5-HTP in each brain region was determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
Caption: Workflow for measuring 5-HTP accumulation.
Conclusion
This compound demonstrates a clear and dose-dependent effect on the enhancement of 5-HTP accumulation across key regions of the rat brain. This is a direct consequence of its potent and selective antagonism of the 5-HT1B autoreceptor, which plays a crucial role in the negative feedback regulation of serotonin synthesis. The data strongly suggest that this compound is an effective tool for modulating the serotonergic system, with potential applications in research and therapeutic development where an increase in serotonin synthesis is desired. The detailed protocols provided herein offer a basis for the replication and further exploration of these findings.
References
- 1. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, this compound in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of the effect of this compound, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
Neurochemical Profile of Nas-181: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nas-181, also known as (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine, is a potent and selective antagonist of the rat 5-hydroxytryptamine (5-HT) receptor subtype 1B (5-HT1B). This document provides a comprehensive overview of the neurochemical profile of this compound, detailing its receptor binding affinity, effects on neurotransmitter systems, and the underlying signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Serotonin (B10506) (5-HT), a key monoamine neurotransmitter, modulates a wide array of physiological and behavioral processes through its interaction with a diverse family of receptors. The 5-HT1B receptor, a Gi/o-coupled autoreceptor and heteroreceptor, plays a crucial role in regulating the release of 5-HT and other neurotransmitters. This compound has emerged as a valuable pharmacological tool for elucidating the physiological functions of the 5-HT1B receptor due to its high affinity and selectivity for the rat isoform of this receptor. This guide synthesizes the current understanding of the neurochemical characteristics of this compound.
Receptor Binding Profile
This compound exhibits a high affinity for the rat 5-HT1B receptor. While a comprehensive selectivity profile across a wide range of receptors is not extensively published, its primary characterization highlights its specificity for the 5-HT1B receptor.
| Receptor | Ligand | Species | Tissue | Ki (nM) | Reference |
| 5-HT1B | This compound | Rat | Brain Homogenates | 47 | [1] |
Table 1: Receptor Binding Affinity of this compound. This table summarizes the reported binding affinity of this compound for the rat 5-HT1B receptor.
Effects on Neurotransmitter Systems
The primary neurochemical effect of this compound is the modulation of the serotonin system. As an antagonist of the 5-HT1B autoreceptor located on serotonergic nerve terminals, this compound blocks the negative feedback mechanism that normally inhibits 5-HT synthesis and release.
Serotonin Synthesis and Metabolism
Systemic administration of this compound has been shown to increase the synthesis and metabolism of 5-HT in the rat brain. This is evidenced by elevated levels of the 5-HT metabolite, 5-hydroxyindoleacetic acid (5-HIAA), and an increased rate of 5-hydroxytryptophan (B29612) (5-HTP) accumulation after inhibition of aromatic amino acid decarboxylase.
Extracellular Serotonin Levels
In vivo microdialysis studies in the rat frontal cortex have demonstrated that this compound can influence extracellular 5-HT levels. While local administration of this compound alone has shown varied effects, with some studies suggesting potential partial agonistic properties by reducing basal 5-HT levels, its antagonistic action is clearly demonstrated by its ability to block the suppressant effect of the 5-HT1B receptor agonist CP-93,129 on extracellular 5-HT.[2][3]
Signaling Pathways
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Antagonism of this receptor by this compound prevents the downstream signaling cascade initiated by endogenous 5-HT.
Activation of the 5-HT1B receptor by serotonin leads to the activation of the inhibitory G-protein, Gi/o. This, in turn, inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity. This compound, by blocking the 5-HT1B receptor, prevents this inhibitory cascade, leading to a disinhibition of the neuron and an increase in neurotransmitter synthesis and release. The 5-HT1B receptor has also been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK).
Experimental Protocols
The following sections provide an overview of the methodologies used in the key studies characterizing the neurochemical profile of this compound.
Radioligand Binding Assay
This protocol is a generalized representation based on standard practices for 5-HT1B receptor binding assays.
Objective: To determine the binding affinity (Ki) of this compound for the rat 5-HT1B receptor.
Materials:
-
Rat brain tissue (e.g., frontal cortex)
-
Radioligand: e.g., [3H]GR125743 or [125I]GTI
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the cell membranes containing the 5-HT1B receptors.
-
Binding Reaction: In a reaction tube, combine the prepared membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol is based on the study by de Groote et al. (2003) which investigated the effects of this compound in the rat frontal cortex.[2][3]
Objective: To measure the effect of this compound on extracellular serotonin levels in the rat brain.
Materials:
-
Male Wistar rats
-
This compound
-
CP-93,129 (5-HT1B agonist)
-
Concentric microdialysis probe (e.g., with an AN 69 Filtral membrane)
-
Perfusion fluid (e.g., Ringer's solution)
-
Microinfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the frontal cortex.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) to establish a stable baseline of extracellular 5-HT.
-
Drug Administration: Administer this compound, either systemically (s.c. or i.p.) or locally through the microdialysis probe (reversed dialysis). In antagonist studies, co-perfuse with the agonist CP-93,129.
-
Sample Analysis: Analyze the collected dialysate samples for 5-HT content using HPLC with electrochemical detection.
-
Data Analysis: Express the 5-HT concentrations as a percentage of the basal levels and analyze for statistically significant changes following drug administration.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the rat 5-HT1B receptor. Its primary neurochemical action is the disinhibition of serotonin neurons, leading to increased synthesis and metabolism of 5-HT. This profile makes this compound an invaluable research tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes. Further research to fully delineate its binding profile across a wider range of neurotransmitter receptors would further solidify its utility as a highly selective pharmacological agent.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of Nas-181 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to evaluate the effects of Nas-181, a selective 5-HT(1B) receptor antagonist, on extracellular serotonin (B10506) levels.
Introduction
This compound, with the chemical name (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine (B109124) methane (B114726) sulfonate, is a selective antagonist for the rodent 5-HT(1B) receptor.[1][2] In the mammalian brain, 5-HT(1B) receptors function as autoreceptors on serotonergic nerve terminals, providing an inhibitory feedback mechanism that regulates the release of serotonin (5-HT).[1][3] By blocking these autoreceptors, this compound is expected to increase the extracellular concentration of 5-HT. In vivo microdialysis is a widely used technique to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake or anesthetized animals.[4] This protocol details the methodology for assessing the pharmacological effects of this compound on 5-HT levels in the rat frontal cortex.
Experimental Protocols
Animal Model and Housing
-
Species: Male Wistar rats weighing 250-300 grams are a suitable model.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by an institutional animal care and use committee.
Surgical Procedure: Guide Cannula Implantation
This procedure should be performed under aseptic conditions.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent, such as chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or isoflurane.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region, the frontal cortex. Stereotaxic coordinates relative to bregma are approximately: AP +3.2 mm, ML ±0.8 mm, DV -1.5 mm. These coordinates should be optimized based on the specific rat strain and age.
-
Slowly lower a guide cannula (e.g., CMA 12) to the desired depth.
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for at least 48 hours before the microdialysis experiment.
-
In Vivo Microdialysis Procedure
-
Probe Insertion:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert a microdialysis probe (e.g., a self-constructed concentric probe with an AN 69 Filtral membrane) through the guide cannula. The active membrane length should be appropriate for the target region (e.g., 3 mm).
-
-
Perfusion:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min. The composition of aCSF is typically (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, and MgCl2 0.85.
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals, for example, every 20 minutes, into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent degradation of 5-HT.
-
Collect at least three to four baseline samples before drug administration.
-
-
Drug Administration (Reverse Microdialysis):
-
To assess the antagonist properties of this compound, it can be administered locally into the frontal cortex via the microdialysis probe (reverse microdialysis).
-
Prepare solutions of the 5-HT(1B) agonist CP93129 (e.g., 0.1 µM) and this compound (e.g., 1 µM) in the aCSF perfusion solution.
-
Following baseline collection, switch the perfusion solution to one containing the agonist CP93129 to induce a decrease in extracellular 5-HT.
-
To test the effect of this compound, co-perfuse CP93129 with this compound.
-
The experiment can also be performed in the presence of a serotonin reuptake inhibitor like fluvoxamine (B1237835) (e.g., 3-10 µM in the perfusate) to enhance basal 5-HT levels.
-
-
Sample Analysis:
-
Analyze the concentration of 5-HT in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
The mobile phase composition, column type, and detector potential should be optimized for 5-HT detection.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde).
-
Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.
-
Data Presentation
The following table summarizes the expected effects of this compound on extracellular 5-HT levels in the rat frontal cortex based on published findings. The data is presented as a percentage of the basal 5-HT concentration.
| Treatment Group | Perfusion Solution | Expected Change in Extracellular 5-HT | Reference |
| Control | aCSF | Baseline | |
| Agonist | CP93129 (0.1 µM) in aCSF | Dose-dependent reduction | |
| Antagonist + Agonist | This compound (1 µM) + CP93129 (0.1 µM) in aCSF | Attenuation of the CP93129-induced decrease | |
| Antagonist Alone | This compound (1 µM) in aCSF | Potential reduction (suggesting partial agonist properties in the absence of a reuptake inhibitor) | |
| Antagonist + Agonist + SSRI | This compound (1 µM) + CP93129 (0.1 µM) + Fluvoxamine (3-10 µM) in aCSF | Attenuation of the CP93129-induced decrease, with elevated overall 5-HT levels |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a 5-HT(1B) autoreceptor antagonist.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis of this compound in rats.
References
- 1. An evaluation of the effect of this compound, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Interaction between Serotonin and Other Neuronal Systems: Focus on In Vivo Microdialysis Studies [jstage.jst.go.jp]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nas-181 for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nas-181, with the chemical name (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine (B109124) methane (B114726) sulfonate, is a potent and selective antagonist of the rodent 5-hydroxytryptamine receptor 1B (5-HT1B). In the mammalian brain, 5-HT1B receptors function as autoreceptors, providing inhibitory feedback to regulate the release of serotonin (B10506) (5-HT). By blocking these receptors, this compound can effectively increase the extracellular levels of serotonin in various brain regions. This property makes it a valuable tool for investigating the role of the serotonergic system in a variety of physiological and pathological processes in rodent models.
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of this compound in laboratory rodents.
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting the 5-HT1B autoreceptors located on the presynaptic terminals of serotonergic neurons. Activation of these G-protein coupled receptors by serotonin normally leads to a decrease in the synthesis and release of serotonin. By antagonizing this receptor, this compound disinhibits the neuron, resulting in an increased firing rate and consequently, enhanced serotonin release into the synaptic cleft.
Signaling Pathway of the 5-HT1B Receptor
The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi/o. Upon activation by serotonin, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunit of the G-protein can also directly modulate ion channels, leading to an increase in K+ conductance and a decrease in Ca2+ conductance, which collectively inhibit neurotransmitter release. This compound blocks this entire cascade by preventing the initial binding of serotonin to the receptor.
Caption: Signaling pathway of the 5-HT1B receptor and the antagonistic action of this compound.
Recommended Dosages for Rodent Models
The appropriate dosage of this compound will depend on the specific research question, the rodent species and strain, and the route of administration. The following tables summarize the recommended dosages based on published studies.
Table 1: Systemic Administration
| Route of Administration | Species | Dosage Range (mg/kg) | Vehicle | Notes |
| Subcutaneous (s.c.) | Rat | 0.1 - 20 | Not specified in abstract, likely saline or water | Dose-dependently increases 5-HT metabolism and synthesis.[1] |
Table 2: Local Administration (Microdialysis)
| Route of Administration | Species | Concentration | Perfusion Fluid | Notes |
| Reverse Microdialysis | Rat | 1 µM | Ringer's solution | Attenuates the effects of 5-HT1B agonists on extracellular 5-HT levels.[2] |
Experimental Protocols
The following protocols provide a general framework for conducting experiments with this compound in rodents. These should be adapted to the specific experimental design.
Protocol 1: Subcutaneous Administration of this compound
1. Materials:
- This compound
- Vehicle (e.g., sterile saline or distilled water)
- Vortex mixer
- Sterile syringes (1 ml) and needles (25-27 gauge)
- Rodent scale
- Appropriate personal protective equipment (PPE)
2. Preparation of this compound Solution: a. Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animals. b. Dissolve the calculated amount of this compound in the appropriate volume of vehicle. For example, to prepare a 1 mg/ml solution for a 10 mg/kg dose in a 250g rat (requiring 2.5mg), dissolve 10mg of this compound in 10ml of vehicle. c. Vortex the solution until the this compound is completely dissolved. Ensure the final solution is clear and free of particulates.
3. Administration Procedure: a. Weigh the animal accurately to determine the correct injection volume. b. Gently restrain the rodent. For rats, this can be done by firmly holding the animal's body. For mice, scruffing the back of the neck is a common method. c. Lift a fold of skin on the animal's back, away from the head and spine. d. Insert the needle at the base of the skin tent, parallel to the body. e. Aspirate briefly to ensure the needle is not in a blood vessel. f. Inject the calculated volume of the this compound solution slowly and steadily. g. Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary. h. Return the animal to its home cage and monitor for any adverse reactions.
Protocol 2: In Vivo Microdialysis with this compound
1. Materials:
- This compound
- Distilled water
- Ringer's solution (or artificial cerebrospinal fluid, aCSF)
- Microdialysis probes (with appropriate membrane cutoff)
- Syringe pump
- Fraction collector
- Stereotaxic apparatus
- Surgical instruments
- Anesthesia
2. Preparation of this compound Perfusion Solution: a. Prepare a stock solution of this compound in distilled water. b. On the day of the experiment, dilute the stock solution with Ringer's solution to the final desired concentration (e.g., 1 µM). c. Filter the final solution through a 0.22 µm filter to ensure sterility.
3. Surgical and Microdialysis Procedure: a. Anesthetize the rodent and place it in a stereotaxic frame. b. Perform a craniotomy over the brain region of interest. c. Slowly lower the microdialysis probe to the target coordinates. d. Secure the probe to the skull using dental cement. e. Allow the animal to recover from surgery before starting the microdialysis experiment. f. Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µl/min) to establish a stable baseline of neurotransmitter levels. g. After collecting baseline samples, switch the perfusion fluid to the this compound solution. h. Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector. i. Analyze the collected samples for serotonin and its metabolites using a suitable analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a study investigating the effects of this compound in rodents.
Caption: A generalized workflow for in vivo experiments using this compound in rodent models.
References
Application of Nas-181 in Frontal Cortex Studies: A Selective 5-HT1B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nas-181, also known as (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine (B109124) methane (B114726) sulfonate, is a potent and selective antagonist for the rodent 5-HT1B receptor.[1] The serotonin (B10506) (5-HT) system, through its various receptor subtypes, plays a critical role in modulating the function of the frontal cortex, a brain region pivotal for higher-order cognitive processes.[2] The 5-HT1B receptor, in particular, is a key regulator of serotonergic and other neurotransmitter systems within the frontal cortex, making it a significant target for research in neuropsychiatric disorders.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in studies investigating the role of the 5-HT1B receptor in the frontal cortex.
Application Notes
This compound is a valuable tool for elucidating the function of 5-HT1B receptors in the frontal cortex due to its selectivity for the rodent 5-HT1B receptor. These receptors are strategically located to modulate neurotransmitter release and neuronal activity.
Key Applications in Frontal Cortex Research:
-
Investigation of 5-HT1B Autoreceptor Function: 5-HT1B receptors are located on serotonergic axon terminals in the frontal cortex and act as autoreceptors, providing inhibitory feedback on serotonin release. By antagonizing these receptors, this compound can be used to study the tonic and phasic regulation of extracellular serotonin levels. In vivo microdialysis studies have shown that this compound can attenuate the effects of 5-HT1B receptor agonists on serotonin levels in the rat frontal cortex.
-
Modulation of Neurotransmitter Interactions: Beyond its role as an autoreceptor, the 5-HT1B receptor also functions as a heteroreceptor on non-serotonergic neurons in the frontal cortex, influencing the release of other neurotransmitters such as acetylcholine (B1216132). Administration of this compound has been shown to increase acetylcholine levels in the frontal cortex, suggesting an inhibitory tone mediated by 5-HT1B receptors on cholinergic neurons.
-
Elucidating Signaling Pathways: The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that negatively couples to adenylyl cyclase. This compound can be used to block this signaling cascade, allowing researchers to investigate the downstream effects on neuronal function and behavior.
-
Studying the Effects of Psychoactive Substances: The psychoactive effects of drugs like 3,4-methylenedioxymethamphetamine (MDMA) are mediated, in part, by the serotonergic system. While direct studies are limited, this compound's ability to block 5-HT1B receptors can be utilized to dissect the contribution of this specific receptor to the complex neurochemical changes induced by such substances in the frontal cortex and its projection areas.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant compounds used in frontal cortex studies.
| Compound | Target(s) | Action | Concentration (in vivo microdialysis) | pKi / pA2 | Selectivity | Reference(s) |
| This compound | 5-HT1B Receptor | Antagonist | 1 µM | Not explicitly found, but described as potent. | Selective for rodent 5-HT1B receptor. | |
| GR127935 | 5-HT1B/1D Receptors | Antagonist | 10 µM | pKi = 8.5 (guinea pig 5-HT1D & rat 5-HT1B) | >100-fold selective over 5-HT1A, 5-HT2A, 5-HT2C. | |
| SB224289 | 5-HT1B Receptor | Antagonist/Inverse Agonist | 1 µM | pKi = 8.2 | >60-fold selective over 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C. | |
| CP93129 | 5-HT1B Receptor | Agonist | 0.03 - 0.3 µM | - | Selective 5-HT1B agonist. | |
| Fluvoxamine (B1237835) | Serotonin Transporter (SERT) | Reuptake Inhibitor | 3 - 10 µM | - | Selective serotonin reuptake inhibitor (SSRI). |
Experimental Protocols
In Vivo Microdialysis in the Rat Frontal Cortex
This protocol is adapted from studies investigating the effect of this compound on extracellular serotonin levels in the rat frontal cortex.
Objective: To measure the effect of this compound on basal and agonist-stimulated serotonin release in the frontal cortex of anesthetized rats.
Materials:
-
This compound
-
CP93129 (5-HT1B agonist)
-
Fluvoxamine (SSRI)
-
Artificial cerebrospinal fluid (aCSF)
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection for serotonin analysis
-
Anesthetic (e.g., chloral (B1216628) hydrate)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Probe Implantation: Surgically implant a microdialysis probe into the medial prefrontal cortex.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µl/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 min) to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration (via reverse dialysis):
-
This compound Application: Switch the perfusion medium to aCSF containing this compound (1 µM).
-
Co-administration with Agonist: To assess the antagonistic properties of this compound, co-perfuse with the 5-HT1B agonist CP93129 (0.1 µM).
-
Investigation with SSRI: To study the effect on serotonin reuptake, this compound can be co-perfused with fluvoxamine (3 µM).
-
-
Sample Collection: Continue collecting dialysate samples throughout the drug administration period.
-
Analysis: Analyze the serotonin content in the dialysate samples using HPLC with electrochemical detection.
-
Data Expression: Express the results as a percentage change from the baseline serotonin levels.
Visualizations
Signaling Pathway of the 5-HT1B Receptor
Caption: Signaling cascade of the presynaptic 5-HT1B autoreceptor.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis with this compound.
References
- 1. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, this compound in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 224289 hydrochloride | 5-HT1B receptor antagonist | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Co-Administration of Nas-181 and SSRIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. Their primary mechanism involves blocking the serotonin transporter (SERT), leading to an increase in extracellular serotonin (5-HT) levels. However, the therapeutic effects of SSRIs are often delayed, and a significant portion of patients do not achieve a full response. One hypothesis for this delay is the activation of presynaptic 5-HT1B autoreceptors, which act as a negative feedback mechanism, inhibiting further 5-HT release.
Nas-181 is a potent and selective antagonist of the 5-HT1B receptor, with a Ki value of 47 nM.[1][2] By blocking these autoreceptors, this compound is hypothesized to enhance the efficacy of SSRIs by preventing the feedback inhibition and leading to a more robust and sustained increase in synaptic 5-HT. These application notes provide a comprehensive guide for designing preclinical experiments to investigate the pharmacodynamic interactions and potential synergistic effects of co-administering this compound with various SSRIs.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies investigating the interaction between 5-HT1B receptor antagonists and SSRIs. This data can serve as a reference for designing and interpreting new experiments.
Table 1: In Vivo Microdialysis Data - Effect of 5-HT1B Antagonists on SSRI-Induced Increase in Extracellular 5-HT
| SSRI | 5-HT1B Antagonist | Brain Region | % Increase in Extracellular 5-HT (SSRI Alone) | % Increase in Extracellular 5-HT (SSRI + Antagonist) | Species | Reference |
| Fluvoxamine | This compound | Frontal Cortex | Not specified | Dose-dependently augmented | Rat | [3] |
| Paroxetine | GR 127935 | Frontal Cortex | ~100% (with WAY-100635) | Up to 500% (with WAY-100635) | Rat | [4][5] |
| Paroxetine | GR 127935 | Ventral Hippocampus | Dose-dependent | Significantly larger increase than wild-type | Mouse (5-HT1B KO) | |
| Citalopram | (-)penbutolol (5-HT1A/1B antagonist) | Frontal Cortex | Dose-dependent | Potentiated | Rat | |
| Fluoxetine | SB-224289 (with WAY-100635) | Frontal Cortex | Not specified | 613 ± 134% | Rat |
Table 2: Receptor Binding Affinity Data
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | 5-HT1B | 47 | Rat | |
| SB-224289 | 5-HT1B | pKi = 8.16 | Human |
Table 3: Behavioral Studies in Animal Models
| SSRI | 5-HT1B Antagonist | Animal Model | Behavioral Outcome | Effect of Co-Administration | Species | Reference |
| Paroxetine | GR 127935 | Forced Swim Test | Immobility time | Antidepressant-like effects of SSRI blocked | Mouse | |
| Imipramine | GR 127935 | Tail Suspension Test | Immobility time | Blocked the effects of imipramine | Mouse | |
| Various SSRIs | Pindolol (5-HT1A/β-adrenergic antagonist) | Not Applicable (Clinical) | HAM-D Score | Accelerated antidepressant response | Human |
Experimental Protocols
In Vivo Microdialysis for Extracellular Serotonin Measurement
Objective: To measure the effect of this compound and SSRI co-administration on extracellular 5-HT levels in specific brain regions.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
SSRI (e.g., fluvoxamine, sertraline, escitalopram)
-
Anesthetics
Procedure:
-
Anesthetize the animal (e.g., rat, mouse) and place it in the stereotaxic apparatus.
-
Implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus, dorsal raphe nucleus) using appropriate stereotaxic coordinates.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline of extracellular 5-HT levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the SSRI via the appropriate route (e.g., intraperitoneal, subcutaneous, or through the microdialysis probe).
-
Continue collecting dialysate samples to measure the effect of the SSRI alone.
-
Administer this compound and continue sample collection to determine the effect of the co-administration.
-
Analyze the dialysate samples for 5-HT concentration using HPLC-ED.
-
Express the data as a percentage change from the baseline.
5-HT1B Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT1B receptor and to assess any allosteric effects of SSRIs on this binding.
Materials:
-
Cell membranes expressing the 5-HT1B receptor (e.g., from transfected cell lines or brain tissue)
-
Radioligand for 5-HT1B receptor (e.g., [³H]-GR 125743)
-
This compound
-
SSRI
-
Incubation buffer
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare cell membrane homogenates.
-
In a multi-well plate, add the cell membranes, radioligand, and varying concentrations of this compound (for competition binding) or a fixed concentration of SSRI (to test for allosteric effects).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the Ki of this compound and to assess any changes in binding parameters in the presence of the SSRI.
Cell Viability Assay (MTT/MTS)
Objective: To assess the potential cytotoxicity of this compound and SSRIs, both alone and in combination, on a relevant cell line (e.g., neuronal or glial cells).
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Cell culture medium
-
This compound
-
SSRI
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the SSRI, or a combination of both. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Animal Behavioral Models
Objective: To evaluate the behavioral effects of co-administering this compound and an SSRI in established animal models of depression and anxiety.
a) Forced Swim Test (FST):
-
Administer this compound, the SSRI, the combination, or vehicle to the animals (e.g., mice or rats) according to the desired treatment regimen (acute or chronic).
-
Place each animal individually in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test). A decrease in immobility time is indicative of an antidepressant-like effect.
b) Tail Suspension Test (TST):
-
Following drug administration, suspend each mouse by its tail using adhesive tape.
-
Record the duration of immobility over a 6-minute period. A reduction in immobility is interpreted as an antidepressant-like effect.
c) Elevated Plus Maze (EPM):
-
After drug treatment, place the animal in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Record the time spent in and the number of entries into the open and closed arms over a 5-minute period. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Role of extracellular serotonin levels in the effect of 5-HT1B receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of NeuroGuard-181
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vitro evaluation of NeuroGuard-181, a novel neuroprotective candidate compound. The described protocols are designed to assess the efficacy of NeuroGuard-181 in protecting neuronal cells from ischemic injury, a key pathological event in stroke. The primary in vitro model utilized is the Oxygen-Glucose Deprivation (OGD) model, which simulates the conditions of ischemia in a controlled laboratory setting.[1][2][3][4][5] Efficacy is evaluated through a series of assays measuring cell viability, apoptosis, and oxidative stress.
Proposed Mechanism of Action of NeuroGuard-181
NeuroGuard-181 is hypothesized to exert its neuroprotective effects by modulating key signaling pathways involved in neuronal survival and death. A proposed mechanism involves the activation of pro-survival pathways, such as the PI3K/Akt pathway, and the inhibition of pro-apoptotic and inflammatory pathways, like the NF-κB pathway.
Experimental Workflow
The overall experimental workflow for assessing the in vitro efficacy of NeuroGuard-181 is depicted below. This workflow begins with the preparation of neuronal cell cultures, followed by the induction of ischemic conditions using the OGD model, treatment with NeuroGuard-181, and subsequent evaluation of its neuroprotective effects through various assays.
Data Presentation
Table 1: Effect of NeuroGuard-181 on Neuronal Viability following OGD
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Release) |
| Normoxia Control | - | 100 ± 5.2 | 5.1 ± 1.2 |
| OGD Control | - | 45.3 ± 4.8 | 58.2 ± 6.3 |
| NeuroGuard-181 | 1 | 55.7 ± 5.1 | 47.5 ± 5.5 |
| NeuroGuard-181 | 10 | 78.9 ± 6.2 | 25.8 ± 4.1 |
| NeuroGuard-181 | 50 | 85.4 ± 5.9 | 18.3 ± 3.7 |
Table 2: Effect of NeuroGuard-181 on Apoptosis in OGD-induced Neuronal Cells
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) (Annexin V Staining) | Caspase-3 Activity (Fold Change) |
| Normoxia Control | - | 2.1 ± 0.5 | 1.0 ± 0.1 |
| OGD Control | - | 35.8 ± 4.1 | 4.2 ± 0.5 |
| NeuroGuard-181 | 1 | 28.4 ± 3.5 | 3.1 ± 0.4 |
| NeuroGuard-181 | 10 | 15.2 ± 2.8 | 1.8 ± 0.3 |
| NeuroGuard-181 | 50 | 9.7 ± 2.1 | 1.3 ± 0.2 |
Table 3: Effect of NeuroGuard-181 on Oxidative Stress Markers in OGD-induced Neuronal Cells
| Treatment Group | Concentration (µM) | Intracellular ROS Levels (Fluorescence Intensity) | Lipid Peroxidation (MDA Levels, nmol/mg protein) |
| Normoxia Control | - | 100 ± 8.5 | 0.5 ± 0.1 |
| OGD Control | - | 350 ± 25.1 | 2.8 ± 0.4 |
| NeuroGuard-181 | 1 | 280 ± 20.7 | 2.1 ± 0.3 |
| NeuroGuard-181 | 10 | 150 ± 15.3 | 1.2 ± 0.2 |
| NeuroGuard-181 | 50 | 110 ± 10.9 | 0.8 ± 0.1 |
Experimental Protocols
Protocol 1: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture
This protocol describes the induction of ischemic-like conditions in cultured neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete growth medium
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber or incubator (1% O2, 5% CO2, 94% N2)
-
NeuroGuard-181 stock solution
Procedure:
-
Seed neuronal cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
On the day of the experiment, remove the complete growth medium.
-
Wash the cells twice with pre-warmed, glucose-free medium.
-
Add glucose-free medium to the cells. For treatment groups, add NeuroGuard-181 at the desired final concentrations.
-
Place the culture plates in a hypoxic chamber at 37°C for the desired duration (e.g., 2-4 hours).
-
For reoxygenation, remove the plates from the hypoxic chamber, replace the glucose-free medium with complete growth medium containing the respective concentrations of NeuroGuard-181, and return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.
Protocol 2: Assessment of Cell Viability - MTT Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
Cells treated as per Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the reoxygenation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the normoxia control.
Protocol 3: Assessment of Cytotoxicity - LDH Release Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells treated as per Protocol 1
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
After the reoxygenation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (fully lysed cells).
Protocol 4: Assessment of Apoptosis - Annexin V Staining
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated as per Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
After the reoxygenation period, harvest the cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Protocol 5: Assessment of Oxidative Stress - Intracellular ROS Measurement
This protocol measures the levels of reactive oxygen species (ROS) within the cells.
Materials:
-
Cells treated as per Protocol 1
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
At the end of the OGD or reoxygenation period, load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium.
-
Incubate at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Protocol 6: Assessment of Lipid Peroxidation - MDA Assay
This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation.
Materials:
-
Cell lysates from treated cells
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Harvest and lyse the cells after treatment.
-
Mix the cell lysate with TCA and TBA reagents.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration based on a standard curve.
References
- 1. Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Modeling of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]
- 3. Ischemic Stroke Model based In Vitro Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
Application Note: Local Perfusion of Neuro-1 in Brain Tissue for Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Note on "NA-181": The specific agent "NA-181" was not identified as a known neuroprotective compound in a comprehensive literature search. It is presumed that this may be a proprietary name, a developmental code, or a typographical error. This document will, therefore, refer to a hypothetical neuroprotective agent, Neuro-1 , to provide a detailed application note and protocol for local perfusion in brain tissue, drawing upon established principles and methodologies in the field of neuroprotection.
Introduction
Traumatic brain injury (TBI) initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, oxidative stress, inflammation, and apoptosis, which contribute significantly to neuronal cell death and subsequent neurological deficits.[1][2] Neuroprotective agents aim to mitigate these secondary insults. Localized delivery of these agents directly to the brain tissue offers a promising therapeutic strategy, as it can achieve high concentrations at the target site while minimizing systemic side effects.[3][4] This application note describes the use of Neuro-1, a novel neuroprotective agent, administered via local perfusion techniques to ameliorate secondary brain injury in preclinical models.
Mechanism of Action of Neuro-1
Neuro-1 is a potent neuroprotective agent designed to combat the multifaceted pathology of secondary brain injury. Its mechanism of action involves the modulation of key signaling pathways implicated in neuronal survival and inflammation.[1] Specifically, Neuro-1 has been shown to:
-
Inhibit pro-inflammatory cytokine production: Neuro-1 attenuates the inflammatory response by reducing the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
-
Reduce oxidative stress: The agent enhances the endogenous antioxidant response, thereby neutralizing reactive oxygen species (ROS) that contribute to cellular damage.
-
Promote cell survival: Neuro-1 activates pro-survival signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which inhibit apoptotic cell death.
The signaling pathway for Neuro-1's neuroprotective effects is illustrated in the following diagram:
Experimental Protocols
Two primary methods for local perfusion of Neuro-1 into brain tissue are detailed below: Convection-Enhanced Delivery (CED) and Microdialysis.
Protocol 1: Convection-Enhanced Delivery (CED) of Neuro-1 in a Rodent Model of TBI
CED is a technique that utilizes a pressure gradient to deliver therapeutic agents to a large volume of brain tissue, bypassing the blood-brain barrier.
Experimental Workflow for CED
References
- 1. Traumatic Brain Injury Altered Normal Brain Signaling Pathways: Implications for Novel Therapeutics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Agents in the Intensive Care Unit: -Neuroprotective Agents in ICU - - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Extracellular 5-HT Levels with Nas-181
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nas-181 is a potent and selective antagonist of the 5-HT1B receptor.[1][2][3][4] In the mammalian brain, 5-HT1B receptors are located on presynaptic serotonin (B10506) nerve terminals and function as autoreceptors that inhibit the release of serotonin (5-HT).[1] By blocking these autoreceptors, this compound is expected to disinhibit serotonin release, leading to an increase in extracellular 5-HT levels. These application notes provide detailed protocols for utilizing in vivo microdialysis to measure the effects of this compound on extracellular 5-HT concentrations in the rodent brain.
Mechanism of Action: this compound and 5-HT1B Autoreceptor Antagonism
The primary mechanism of action of this compound involves the blockade of the negative feedback loop controlling 5-HT release. Activation of presynaptic 5-HT1B autoreceptors by synaptic 5-HT inhibits further release of the neurotransmitter. This compound, as a selective antagonist, binds to these receptors without activating them, thereby preventing the inhibitory action of endogenous 5-HT and promoting its release into the extracellular space.
References
Application Notes and Protocols for Investigating Nas-181 in Animal Models of Anxiety and Depression
Disclaimer: Published research specifically detailing the use of Nas-181 in comprehensive animal models of anxiety and depression is limited. The following application notes and protocols are based on the known mechanism of this compound as a selective 5-HT(1B) receptor antagonist and general principles of preclinical behavioral testing. These are intended to serve as a foundational guide for researchers and drug development professionals.
Introduction
This compound is a selective antagonist for the serotonin (B10506) 1B (5-HT(1B)) receptor.[1] In the mammalian brain, 5-HT(1B) receptors function as autoreceptors, providing inhibitory feedback to regulate the release of serotonin (5-HT).[1] By blocking these autoreceptors, a 5-HT(1B) antagonist like this compound is hypothesized to increase synaptic levels of serotonin, a neurotransmitter strongly implicated in the pathophysiology of anxiety and depression. This mechanism suggests that this compound may have therapeutic potential as an anxiolytic or antidepressant agent.
One study has shown that this compound can attenuate the effects of a 5-HT(1B) receptor agonist on extracellular 5-HT levels in the rat frontal cortex.[1] Another study indicated that injection of this compound into the nucleus accumbens blocked the prosocial behaviors induced by MDMA, further highlighting its role in modulating serotonergic pathways.[2]
These application notes provide a framework for evaluating the anxiolytic and antidepressant-like effects of this compound in established rodent models.
Quantitative Data Summary
As specific data for this compound in these models is not publicly available, the following tables are templates for data presentation.
Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Time in Closed Arms (s) | Closed Arm Entries (%) |
| Vehicle Control | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z | ||||
| Positive Control (e.g., Diazepam) | A |
Table 2: Effects of this compound on Depressive-Like Behavior in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Climbing Time (s) | Swimming Time (s) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control (e.g., Imipramine) | B |
Signaling Pathway
The proposed mechanism of action for this compound involves the modulation of serotonergic signaling. By blocking the 5-HT(1B) autoreceptor on the presynaptic terminal, this compound prevents the inhibitory feedback loop that normally limits serotonin release. This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing its action on postsynaptic receptors.
References
Troubleshooting & Optimization
Technical Support Center: Nas-181 and its Interaction with 5-HT1B Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Nas-181 in studying 5-HT1B receptors.
Frequently Asked Questions (FAQs)
Q1: Is this compound a 5-HT1B receptor antagonist or a partial agonist?
A1: this compound is characterized as a potent 5-HT1B receptor antagonist with partial agonistic properties.[1][2][3][4] In experimental settings, it has been shown to block the effects of a full 5-HT1B agonist.[1] However, when administered alone, it can also cause a reduction in extracellular serotonin (B10506) (5-HT) levels, which suggests a degree of intrinsic activity consistent with partial agonism.
Q2: What is the binding affinity of this compound for the rat 5-HT1B receptor?
A2: this compound exhibits a high affinity for the rat 5-HT1B receptor, with a reported Ki value of 47 nM.
Q3: Are there species differences to consider when using this compound?
A3: Yes, it is crucial to note that the pharmacology of rodent and human 5-HT1B receptors differs. These differences are attributed to variations in the amino acid sequence of the receptor. Therefore, findings from studies using rat models may not be directly translatable to human systems.
Q4: What is the primary signaling pathway for the 5-HT1B receptor?
A4: The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi. Activation of the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.
Troubleshooting Guides
Unexpected Results in Functional Assays (e.g., Microdialysis)
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Issue: Observation of a decrease in extracellular 5-HT upon administration of this compound alone.
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Explanation: This is an expected finding and is indicative of the partial agonistic properties of this compound at the 5-HT1B autoreceptor. This intrinsic activity leads to a reduction in 5-HT release.
-
-
Issue: this compound fails to antagonize the effects of a co-administered 5-HT1B agonist.
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Possible Cause 1: Suboptimal Concentration: The concentration of this compound may be insufficient to competitively displace the full agonist.
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Troubleshooting: Perform a dose-response curve to determine the optimal concentration of this compound required to antagonize the specific agonist being used.
-
Possible Cause 2: Agonist Concentration is Too High: The concentration of the full agonist may be saturating the receptors, making it difficult for this compound to compete effectively.
-
Troubleshooting: Reduce the concentration of the full agonist to a level that elicits a submaximal response (e.g., EC80).
-
Inconsistent Findings in Binding Assays
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Issue: High variability in Ki values across experiments.
-
Possible Cause 1: Radioligand Issues: Degradation or improper storage of the radioligand can lead to inconsistent binding.
-
Troubleshooting: Ensure the radioligand is stored correctly and has not exceeded its shelf life. Use a fresh batch if necessary.
-
Possible Cause 2: Membrane Preparation Quality: Inconsistent protein concentration or degradation of receptors in the membrane preparations can affect binding.
-
Troubleshooting: Prepare fresh membrane fractions and accurately determine the protein concentration for each batch. Store aliquots at -80°C to minimize freeze-thaw cycles.
-
Quantitative Data Summary
| Compound | Receptor | Assay Type | Parameter | Value | Species | Reference |
| This compound | 5-HT1B | Binding | Ki | 47 nM | Rat | |
| This compound | 5-HT1B | Functional (Microdialysis) | Effect | Attenuates CP93129-induced decrease in 5-HT | Rat | |
| This compound | 5-HT1B | Functional (Microdialysis) | Effect | Reduces extracellular 5-HT levels (alone) | Rat |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Extracellular 5-HT Measurement
This protocol is based on the methodology described in the study by de Boer et al.
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Animal Preparation: Male Wistar rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the frontal cortex.
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Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
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Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 15 minutes).
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Drug Administration: this compound and/or a 5-HT1B agonist (e.g., CP93129) are administered via the perfusion medium (reversed microdialysis).
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Analysis: The concentration of 5-HT in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
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Data Expression: Results are typically expressed as a percentage of the baseline 5-HT concentration.
Protocol 2: Radioligand Binding Assay (Representative)
This is a representative protocol for determining the binding affinity of this compound.
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Membrane Preparation: Prepare crude membrane fractions from rat brain tissue known to express 5-HT1B receptors (e.g., frontal cortex).
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Incubation: In a multi-well plate, incubate the membrane preparation with a specific 5-HT1B radioligand (e.g., [³H]-GR125743) and varying concentrations of this compound.
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Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time at room temperature.
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Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: 5-HT1B Receptor Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for In Vivo Microdialysis.
Caption: Logical Flow for Characterizing Partial Agonism.
References
Technical Support Center: Overcoming Solubility Challenges for In Vivo Studies
Disclaimer: Information regarding a compound specifically named "Nas-181" is not available in the public domain. The following guide provides general strategies and troubleshooting for overcoming solubility challenges with poorly soluble compounds for in vivo research, which may be applicable to your molecule of interest. The data and protocols presented are illustrative and should be adapted based on the specific physicochemical properties of your compound.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor, "this compound," has poor aqueous solubility. What are the initial steps to improve its suitability for in vivo studies?
A1: The first step is to characterize the physicochemical properties of your compound, including its pKa, logP, and melting point. This information will guide the selection of an appropriate formulation strategy. Initial screening of solubility in various pharmaceutically acceptable solvents and vehicles is crucial.
Q2: What are the common formulation approaches for administering poorly soluble compounds to animals?
A2: Common strategies include:
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Co-solvent systems: Using a mixture of a primary solvent (e.g., water) with a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).
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Surfactant-based formulations: Employing surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the hydrophobic compound.
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Lipid-based formulations: Dissolving the compound in oils or lipids, which can improve oral absorption.
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Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.
Q3: How do I choose the right vehicle for my in vivo study?
A3: The choice of vehicle depends on the route of administration, the required dose, and the toxicity of the excipients. For intravenous (IV) administration, the formulation must be sterile and have a physiological pH. For oral (PO) administration, the formulation should enhance absorption from the gastrointestinal tract. It is essential to conduct a tolerability study of the vehicle alone in the animal model before proceeding with the compound administration.
Q4: Can I use DMSO for my in vivo studies?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent but can have inherent biological activity and toxicity, especially at higher concentrations. While it can be used in some in vivo studies, it is generally recommended to keep the final concentration of DMSO as low as possible (typically <10% in the final formulation) and to include a vehicle-only control group in your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution with aqueous buffer. | The compound has very low aqueous solubility, and the co-solvent concentration is insufficient to maintain solubility after dilution. | Increase the concentration of the co-solvent or surfactant in the initial formulation. Prepare the final dosing solution immediately before administration. Consider using a different formulation approach, such as a nanosuspension. |
| High viscosity of the formulation makes it difficult to administer. | High concentration of polymers (e.g., PEG 400) or other excipients. | Try to reduce the concentration of the viscosity-enhancing agent. Gently warm the formulation before administration (ensure compound stability at higher temperatures). Use a larger gauge needle for injection. |
| Adverse effects (e.g., irritation, lethargy) are observed in the vehicle control group. | The vehicle itself is not well-tolerated by the animal model. | Reduce the concentration of the problematic excipient (e.g., DMSO, Cremophor EL). Test alternative, better-tolerated vehicles. Refer to literature for vehicle safety data in your specific animal model. |
| Inconsistent results or low bioavailability observed in pharmacokinetic studies. | Poor and variable absorption of the compound from the administration site. | For oral administration, consider micronization or nanosizing of the compound. For parenteral routes, ensure the compound remains in solution at the injection site. Evaluate different routes of administration. |
Experimental Protocols
Protocol 1: Screening for Solubilizing Vehicles
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Objective: To identify a suitable vehicle for the in vivo administration of a poorly soluble compound.
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Materials:
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Test compound ("this compound")
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A panel of pharmaceutically acceptable solvents and excipients (see Table 1).
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Vortex mixer
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Orbital shaker
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Centrifuge
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HPLC or other analytical method for quantification.
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Procedure:
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Weigh out a known amount of the test compound into several vials.
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Add a measured volume of each test vehicle to the vials to achieve a target concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
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Vortex each vial for 2 minutes to facilitate dissolution.
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Place the vials on an orbital shaker at room temperature for 24 hours to reach equilibrium.
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Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet any undissolved compound.
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Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.
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Table 1: Example Solubility Screening Data for a Hypothetical Compound
| Vehicle Composition | Target Concentration (mg/mL) | Measured Solubility (mg/mL) | Observations |
| Saline | 1 | < 0.01 | Insoluble |
| 10% DMSO in Saline | 1 | 0.5 | Partially soluble, precipitates on standing |
| 10% DMSO / 40% PEG 400 / 50% Saline | 5 | 4.8 | Clear solution |
| 5% Cremophor EL in Saline | 5 | 3.2 | Slightly hazy solution |
| 20% Solutol HS 15 in Water | 10 | 9.5 | Clear solution |
Protocol 2: Preparation of a Co-Solvent Formulation for Intravenous Injection
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Objective: To prepare a sterile, injectable formulation of a poorly soluble compound using a co-solvent system.
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Materials:
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Test compound ("this compound")
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Dimethyl sulfoxide (DMSO), sterile injectable grade
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Polyethylene glycol 400 (PEG 400), sterile injectable grade
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Sterile saline (0.9% NaCl)
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Sterile vials and syringes
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0.22 µm sterile syringe filter
-
-
Procedure:
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In a sterile vial, dissolve the required amount of the test compound in DMSO. Vortex until fully dissolved.
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Add PEG 400 to the solution and mix thoroughly.
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Slowly add sterile saline to the organic solution while gently vortexing. The final concentration of DMSO and PEG 400 should be kept to a minimum that maintains solubility.
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Visually inspect the solution for any precipitation.
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Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
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This formulation should be prepared fresh on the day of the experiment.
-
Visualizations
Caption: Workflow for developing an in vivo formulation for a poorly soluble compound.
Caption: A hypothetical signaling pathway illustrating the mechanism of action for a kinase inhibitor.
Stability of Nas-181 in different solvents and temperatures
Disclaimer: Publicly available stability data for Nas-181 in different solvents and at various temperatures is limited. This technical support center provides general guidance on stability testing and handling for research compounds of this nature, alongside the available information for this compound. Researchers are advised to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist for the rat 5-hydroxytryptamine1B (r5-HT1B) receptor.[1][2] Its full chemical name is ((R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine (B109124) methane (B114726) sulfonate).[3][4]
Q2: What are the basic chemical properties of this compound?
A2: The chemical properties of this compound are as follows:
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Molecular Formula: C20H30N2O7S[1]
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Molecular Weight: 442.53 g/mol
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CAS Number: 205242-62-2
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Appearance: Solid
Q3: What are the recommended storage conditions for this compound?
A3: Some suppliers recommend storing this compound at -20°C. It is advisable to consult the certificate of analysis or technical data sheet provided by your specific supplier for the most accurate storage information.
Q4: Why is stability testing important for a research compound like this compound?
A4: Stability testing is crucial to ensure the integrity and reliability of your experimental results. It helps to:
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Determine the appropriate storage conditions and shelf-life of the compound.
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Identify degradation products that might interfere with the experiment or have unintended biological activity.
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Develop a stability-indicating analytical method for accurate quantification of the active compound in the presence of its degradants.
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Understand the degradation pathways of the molecule.
Q5: What is a forced degradation study?
A5: A forced degradation study, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation profile. Typical stress conditions include acid and base hydrolysis, oxidation, heat, and light. The goal is to achieve 5-20% degradation to generate and identify the likely degradation products.
Troubleshooting Guides
Solubility Issues
Having trouble dissolving this compound? Follow these steps to troubleshoot:
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Increase Solvent Volume: The concentration of your solution may be too high. Try adding more solvent incrementally.
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Use Physical Dissolution Aids:
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Vortexing: Ensure the solution is being mixed vigorously.
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Sonication: Use an ultrasonic bath to break up solid particles and enhance dissolution.
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Gentle Heating: If the compound is expected to be thermally stable, gentle warming of the solution can increase the rate of dissolution. Always monitor for any signs of degradation.
-
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Consider a Co-Solvent System: If the compound does not dissolve in a single solvent, a mixture of solvents (a co-solvent system) may be effective.
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Assess Compound Purity: Impurities can significantly impact the solubility of a compound. If possible, verify the purity of your this compound sample.
References
Potential off-target effects of Nas-181 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nas-181. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the rat 5-hydroxytryptamine1B (r5-HT1B) receptor, with a reported Ki of 47 nM.[1] It functions by blocking the binding of agonists to this receptor. In the brain, 5-HT1B receptors act as autoreceptors that regulate the release of serotonin (B10506) (5-HT) through an inhibitory feedback mechanism.[2][3] By antagonizing these receptors, this compound can lead to an increase in 5-HT metabolism and synthesis.[4]
Q2: Is this compound selective for the 5-HT1B receptor?
Q3: Can this compound exhibit effects other than antagonism?
Yes, some studies suggest that this compound may have partial agonistic properties under certain experimental conditions. In the absence of a 5-HT1B agonist, this compound has been observed to reduce extracellular 5-HT levels, an effect that is contrary to what would be expected from a pure antagonist. This is an important consideration when interpreting experimental results.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected decrease in serotonin (5-HT) levels after this compound administration. | Partial agonistic activity of this compound at the 5-HT1B receptor. | 1. Lower the concentration of this compound: The partial agonist effect may be concentration-dependent. Perform a dose-response curve to find the optimal concentration that elicits antagonism without significant agonism. 2. Co-administer with a 5-HT reuptake inhibitor: The presence of a serotonin reuptake inhibitor, such as fluvoxamine, can modulate the effects of 5-HT1B ligands. 3. Use in the presence of a 5-HT1B agonist: The antagonistic properties of this compound are more clearly observed when used to block the effects of a 5-HT1B receptor agonist like CP93129. |
| Variability in experimental results between different brain regions. | Differential expression or function of 5-HT1B receptors in various brain areas. For example, the 5-HT1B agonist anpirtoline (B1665510) was found to have no effect on 5-HT metabolism in the striatum, while it did in the hypothalamus, hippocampus, and frontal cortex. | 1. Conduct region-specific analysis: Analyze different brain regions separately to account for potential neuroanatomical differences in the serotonergic system. 2. Consult literature for receptor distribution: Review literature on the expression levels and functional coupling of 5-HT1B receptors in your brain regions of interest. |
| This compound fails to block the effect of a co-administered compound. | The co-administered compound may not be acting through the 5-HT1B receptor, or it may have a much higher affinity for the receptor. | 1. Verify the mechanism of the co-administered compound: Ensure that the compound's effects are indeed mediated by the 5-HT1B receptor. 2. Adjust concentrations: Increase the concentration of this compound to ensure competitive antagonism. A Schild analysis can be performed to determine the nature of the antagonism. |
Experimental Protocols
In Vivo Microdialysis for Extracellular 5-HT Measurement
This protocol is a generalized procedure based on methodologies described in the literature for assessing the effect of this compound on extracellular serotonin levels in the rat brain.
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Animal Preparation: Male Wistar rats are anesthetized (e.g., with chloral (B1216628) hydrate, 400 mg/kg, i.p.) and placed in a stereotaxic frame.
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Probe Implantation: A microdialysis probe is implanted in the desired brain region (e.g., frontal cortex).
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Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).
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Basal Sample Collection: After a stabilization period, basal dialysate samples are collected at regular intervals (e.g., every 20 minutes).
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Drug Administration: this compound and/or a 5-HT1B agonist (e.g., CP93129) are administered, either systemically (s.c.) or locally through the microdialysis probe (reversed microdialysis).
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Sample Analysis: Serotonin levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
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Data Analysis: Changes in 5-HT levels are expressed as a percentage of the basal levels.
Signaling Pathways and Workflows
DOT Script for this compound's Dual Effect on 5-HT Release
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. An evaluation of the effect of this compound, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, this compound in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nas-181 Co-perfusion with Fluvoxamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the co-perfusion of Nas-181 with fluvoxamine (B1237835) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often co-perfused with fluvoxamine in research studies?
This compound, a selective 5-HT1B receptor antagonist, is co-perfused with fluvoxamine, a selective serotonin (B10506) reuptake inhibitor (SSRI), to investigate the synergistic effects on extracellular serotonin (5-HT) levels.[1][2][3] Fluvoxamine increases synaptic serotonin by blocking its reuptake, while this compound blocks the 5-HT1B autoreceptors that provide a negative feedback signal to inhibit further serotonin release.[4][5] The combined administration allows researchers to study the maximal potential for serotonergic neurotransmission by simultaneously inhibiting removal and feedback inhibition of serotonin.
Q2: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 5-HT1B receptor, with a reported Ki of 47 nM for the rat receptor. By blocking this autoreceptor on serotonergic nerve terminals, this compound prevents the natural feedback mechanism that would normally decrease serotonin release when extracellular levels are high. This leads to an increase in the synaptic concentration of serotonin.
Q3: What is the role of fluvoxamine in this experimental setup?
Fluvoxamine is an SSRI that potently and selectively inhibits the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action prolongs the presence of serotonin in the synapse, enhancing its effects. Additionally, fluvoxamine is a known inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2 and CYP2D6. While the primary reason for its use with this compound is its SSRI activity, its metabolic inhibition properties could be a confounding factor if this compound is metabolized by these enzymes.
Q4: Is co-perfusion with fluvoxamine a strict requirement for this compound activity?
No, it is not a strict requirement for this compound to be active. This compound can exert its effects as a 5-HT1B antagonist on its own. However, in many experimental contexts, particularly in microdialysis studies aiming to measure changes in extracellular serotonin, co-perfusion with an SSRI like fluvoxamine is employed to amplify the signal and study the full regulatory potential of the 5-HT1B autoreceptor.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Variability in baseline serotonin levels | Animal stress, improper probe placement, inconsistent surgical recovery time. | Ensure consistent animal handling and surgical procedures. Allow for adequate recovery and habituation periods before starting the experiment. |
| Lower than expected increase in serotonin with co-perfusion | Incorrect drug concentrations, degradation of compounds, probe inefficiency. | Verify the final concentrations of this compound and fluvoxamine in the perfusate. Prepare fresh solutions for each experiment. Check the in vitro recovery of the microdialysis probe. |
| Unexpected side effects observed in animal models | Off-target effects, systemic drug exposure from the perfusate. | While microdialysis allows for localized administration, some systemic exposure can occur. Monitor animals for known side effects of both compounds. Consider using lower concentrations if adverse effects are observed. |
| Inconsistent results between animals | Genetic variability in drug metabolism (e.g., CYP2D6 polymorphisms). | Use a homogenous animal population (inbred strains). Be aware that metabolic differences can influence drug responses. |
Quantitative Data Summary
The following table summarizes the effects of this compound and fluvoxamine on extracellular serotonin levels as observed in microdialysis experiments.
| Compound(s) | Concentration | Animal Model | Brain Region | Effect on Extracellular 5-HT | Reference |
| Fluvoxamine followed by Fluvoxamine + this compound | 1.0 µM | Wildtype Mice | Prefrontal Cortex (PFC) | Significant increase compared to baseline | |
| This compound | 1 µM | Rat | Frontal Cortex | Attenuated the suppressant effect of a 5-HT1B agonist |
Detailed Experimental Protocol: In Vivo Microdialysis
This protocol provides a general framework for a co-perfusion experiment to measure extracellular serotonin levels.
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Animal Surgery:
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Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.
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Secure the animal in a stereotaxic frame.
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Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
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Secure the cannula with dental cement and allow for a post-operative recovery period of at least 48 hours.
-
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Microdialysis Probe Insertion and Perfusion:
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On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
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Connect the probe to a syringe pump and a fraction collector.
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Begin perfusion with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
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Allow for a stabilization period of at least 2 hours to obtain a stable baseline of serotonin levels.
-
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Baseline Sample Collection:
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Collect at least three consecutive baseline samples (e.g., 20 minutes each) to ensure a stable baseline.
-
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Drug Administration:
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Switch the perfusion medium to aCSF containing fluvoxamine (e.g., 1.0 µM).
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Collect samples for a defined period (e.g., 40 minutes).
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Switch the perfusion medium to aCSF containing both fluvoxamine (e.g., 1.0 µM) and this compound (e.g., 1.0 µM).
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Continue sample collection for the remainder of the experiment (e.g., 180 minutes).
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Sample Analysis:
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Analyze the collected dialysates for serotonin concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
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Quantify the serotonin levels and express them as a percentage of the baseline.
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Visualizations
Signaling Pathway of Serotonin Release and Reuptake
Caption: Serotonergic synapse showing the sites of action for fluvoxamine and this compound.
Experimental Workflow for Co-perfusion Microdialysis
Caption: A typical experimental workflow for in vivo microdialysis with co-perfusion.
Logical Relationship of Combined Drug Action
Caption: The synergistic effect of fluvoxamine and this compound on synaptic serotonin.
References
Technical Support Center: Interpreting 5-HT Level Changes Post-Nas-181 Administration
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Nas-181 in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding the observed reduction in serotonin (B10506) (5-HT) levels following the administration of this compound, a selective 5-HT1B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We administered this compound, a 5-HT1B antagonist, and observed a decrease in extracellular 5-HT levels. Isn't an antagonist supposed to increase 5-HT release?
A1: This is a frequently observed and important finding. While it is true that a 5-HT1B antagonist is expected to block the inhibitory feedback mechanism on serotonin release, leading to an increase in extracellular 5-HT, some studies have shown that this compound, when administered alone, can reduce 5-HT levels.[1][2][3] This paradoxical effect is believed to be due to partial agonistic properties of this compound at the 5-HT1B receptor.[1][2] In the absence of a sufficient ambient concentration of the endogenous agonist (5-HT), a partial agonist will exhibit a net agonistic effect, in this case, mimicking the inhibitory effect of 5-HT on its own release.
Q2: Under what experimental conditions is this compound expected to increase 5-HT levels?
A2: The 5-HT-increasing effects of this compound are most prominently observed when it is co-administered with a selective serotonin reuptake inhibitor (SSRI), such as fluvoxamine. SSRIs elevate the basal extracellular levels of 5-HT. In the presence of these higher serotonin concentrations, the antagonistic properties of this compound at the 5-HT1B autoreceptor become more apparent, effectively blocking the enhanced inhibitory feedback and leading to a significant augmentation of 5-HT levels.
Q3: Does this compound affect 5-HT synthesis and metabolism?
A3: Yes. Studies have demonstrated that this compound can increase both the metabolism and the synthesis rate of 5-HT in the rat brain. The metabolism of 5-HT, measured by the ratio of its metabolite 5-hydroxyindoleacetic acid (5-HIAA) to 5-HT, is dose-dependently increased by this compound. Similarly, the rate of 5-HT synthesis is also elevated following this compound administration.
Q4: How does the effect of this compound compare to other 5-HT1B receptor antagonists?
A4: The effects of this compound have been compared to other 5-HT1B antagonists like GR127935 and SB224289. In one study, both this compound and GR127935 attenuated the 5-HT-lowering effect of the 5-HT1B agonist CP93129, whereas SB224289 did not. Interestingly, in the absence of an SSRI, this compound, GR127935, and SB224289 all demonstrated a reduction in 5-HT levels, suggesting that partial agonism might be a feature of several compounds in this class.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced extracellular 5-HT levels after this compound administration alone. | Partial agonistic properties of this compound at the 5-HT1B receptor. | - Co-administer this compound with an SSRI (e.g., fluvoxamine) to increase basal 5-HT levels and unmask the antagonistic effects.- Perform a dose-response curve to determine if the effect is dose-dependent. |
| No significant change in 5-HT levels after this compound administration. | Low basal endogenous activity of 5-HT1B receptors. | - As recommended above, co-administer with an SSRI to enhance endogenous 5-HT levels. |
| Variability in results between experiments. | Differences in experimental protocols, animal models, or brain regions studied. | - Standardize your experimental protocol, including drug concentrations, route of administration, and timing of measurements.- Be aware that receptor expression and function can vary between different brain regions. |
Experimental Protocols
In Vivo Microdialysis for Extracellular 5-HT Measurement
This protocol is based on methodologies described in studies evaluating this compound.
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Animal Model: Male Wistar rats (250-300g).
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Surgical Implantation:
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Anesthetize the rat (e.g., with isoflurane).
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Place the animal in a stereotaxic frame.
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Implant a microdialysis probe into the desired brain region (e.g., frontal cortex).
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-
Microdialysis Procedure:
-
Allow the animal to recover from surgery for at least 24 hours.
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).
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Collect dialysate samples at regular intervals (e.g., every 15 minutes).
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After a stable baseline of 5-HT is established, administer this compound (and/or other compounds like an SSRI) via the perfusion fluid (reversed microdialysis) or systemically.
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-
Sample Analysis:
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Analyze the 5-HT concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
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-
Data Analysis:
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Express the 5-HT levels as a percentage of the mean baseline values.
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Signaling Pathways and Experimental Workflows
Caption: Serotonergic synapse showing the inhibitory feedback loop mediated by the 5-HT1B autoreceptor and the sites of action for this compound and SSRIs.
Caption: Logical workflow for designing experiments to differentiate the partial agonist and antagonist effects of this compound on 5-HT levels.
References
Troubleshooting unexpected results in Nas-181 experiments
Welcome to the technical support center for Nas-181 experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the serotonin (B10506) 5-HT(1B) receptor.[1][2] Its primary function is to block the binding of serotonin and other agonists to this receptor, thereby inhibiting its downstream signaling pathways. In the mammalian brain, 5-HT(1B) receptors act as autoreceptors that regulate the release of serotonin through an inhibitory feedback mechanism.[2] By blocking these autoreceptors, this compound can modulate serotonin levels in specific brain regions.
Q2: What are the common research applications of this compound?
This compound is often used in neuroscience research to investigate the role of the 5-HT(1B) receptor in various physiological and behavioral processes. For instance, it has been used to study its effects on extracellular serotonin levels in the rat frontal cortex.[2] Additionally, research has shown that the injection of this compound can block the prosocial behaviors induced by MDMA, suggesting its utility in studying the serotonergic mechanisms underlying social behavior.[1]
Q3: How should this compound be stored and handled?
For optimal stability, this compound, as a methane (B114726) sulfonate salt, should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to keep it at -20°C. When preparing solutions, it is recommended to use high-purity solvents and prepare fresh solutions for each experiment to avoid degradation.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent effects on serotonin levels.
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Possible Cause 1: Partial Agonist Properties. Some studies suggest that under certain conditions, compounds initially classified as antagonists, including this compound, may exhibit partial agonist properties. This can lead to a reduction in serotonin levels when administered alone, contrary to the expected increase from blocking an autoreceptor.
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Troubleshooting Steps:
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Review Experimental Conditions: Carefully examine the experimental parameters, including the dosage of this compound and the presence of other compounds. The partial agonist effect might be more prominent in the absence of a serotonin reuptake inhibitor.
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Include Control Groups: Ensure your experimental design includes appropriate control groups, such as a vehicle-only group and a positive control group (e.g., another known 5-HT(1B) antagonist), to better interpret the effects of this compound.
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Co-administration with an SSRI: Consider co-administering this compound with a selective serotonin reuptake inhibitor (SSRI) like fluvoxamine. This has been shown to enhance the expected increase in extracellular 5-HT levels by preventing the reuptake of released serotonin.
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Issue 2: Lack of efficacy in blocking agonist-induced responses.
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Possible Cause 1: Insufficient Dosage or Bioavailability. The concentration of this compound at the target receptors may not be high enough to effectively compete with the co-administered agonist.
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Troubleshooting Steps:
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Dose-Response Curve: Perform a dose-response study to determine the optimal concentration of this compound required to antagonize the specific agonist used in your experimental model.
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Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in your model system to ensure adequate bioavailability at the target site.
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Route of Administration: The method of delivery (e.g., systemic injection vs. local microdialysis) can significantly impact the local concentration and effectiveness of this compound. Ensure the chosen route is appropriate for your research question.
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Quantitative Data Summary
The following table summarizes the effects of different 5-HT(1B) receptor antagonists on extracellular serotonin (5-HT) levels in the rat frontal cortex, both in the presence and absence of the 5-HT(1B) receptor agonist CP93129 and the SSRI fluvoxamine.
| Compound | Concentration | Condition | Effect on Extracellular 5-HT |
| This compound | 1 µM | With CP93129 (0.1 µM) | Attenuated the suppressant effect of CP93129 |
| GR127935 | 10 µM | With CP93129 (0.1 µM) | Attenuated the suppressant effect of CP93129 |
| SB224289 | 1 µM | With CP93129 (0.1 µM) | Did not attenuate the suppressant effect of CP93129 |
| This compound | Not specified | Alone | Reduced 5-HT levels (suggesting partial agonism) |
| GR127935 | Not specified | Alone | Reduced 5-HT levels (suggesting partial agonism) |
| SB224289 | Not specified | Alone | Reduced 5-HT levels (suggesting partial agonism) |
Data adapted from a study on the effects of 5-HT(1B) receptor antagonists on extracellular 5-HT levels.
Experimental Protocols
Protocol: In Vivo Microdialysis to Measure Extracellular Serotonin Levels
This protocol provides a general methodology for measuring the effect of this compound on extracellular serotonin levels in the rat frontal cortex using in vivo microdialysis.
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Animal Preparation:
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Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, 400 mg/kg, i.p.).
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The animal is placed in a stereotaxic frame, and a guide cannula for the microdialysis probe is implanted, targeting the frontal cortex.
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Microdialysis Probe Insertion and Perfusion:
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Following a recovery period, a concentric microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).
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-
Baseline Sample Collection:
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After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 15 minutes) to establish a stable baseline of extracellular 5-HT levels.
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-
Drug Administration:
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This compound, dissolved in aCSF, is administered via reversed microdialysis by switching the perfusion fluid to one containing the desired concentration of this compound.
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For antagonist studies, a 5-HT(1B) agonist like CP93129 can be co-perfused with this compound.
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed for 5-HT content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
The amount of 5-HT in each sample is quantified by comparing the peak height or area to that of known standards.
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-
Data Analysis:
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The 5-HT levels are expressed as a percentage of the mean baseline levels.
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Statistical analysis is performed to determine the significance of the observed changes in 5-HT levels following drug administration.
-
Visualizations
References
Technical Support Center: Nas-181 Efficacy and Endogenous 5-HT Tone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of endogenous 5-hydroxytryptamine (5-HT) tone on the efficacy of Nas-181, a selective 5-HT1B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Q2: How does the endogenous 5-HT tone influence the efficacy of this compound?
The efficacy of this compound is highly dependent on the endogenous 5-HT tone. Under conditions of low basal 5-HT levels, the antagonistic effect of this compound is minimal. Conversely, when the endogenous 5-HT tone is elevated, for example, through the co-administration of a selective serotonin (B10506) reuptake inhibitor (SSRI) like fluvoxamine, the antagonistic effect of this compound becomes much more pronounced, leading to a significant increase in extracellular 5-HT levels.
Q3: Can this compound act as an agonist?
Yes, under certain conditions, this compound can exhibit partial agonistic properties. In experimental settings with low endogenous 5-HT tone (e.g., in the absence of an SSRI), administration of this compound has been observed to reduce extracellular 5-HT levels, suggesting a partial agonist effect at the 5-HT1B receptor.
Q4: What are the expected effects of co-administering this compound with an SSRI?
Co-administration of this compound with an SSRI, such as fluvoxamine, is expected to synergistically increase extracellular 5-HT levels. The SSRI blocks the reuptake of serotonin, increasing its concentration in the synapse, which in turn enhances the endogenous tone on 5-HT1B autoreceptors. The subsequent blockade of these "activated" autoreceptors by this compound leads to a more robust increase in 5-HT release than either compound would produce alone.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo microdialysis experiments investigating the effects of this compound on 5-HT levels.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant increase in extracellular 5-HT after this compound administration. | 1. Low endogenous 5-HT tone: The antagonistic effect of this compound is dependent on sufficient activation of 5-HT1B autoreceptors by endogenous 5-HT. 2. Partial agonism: At low 5-HT concentrations, this compound may act as a partial agonist, leading to a reduction or no change in 5-HT release. 3. Incorrect drug concentration or delivery: The concentration of this compound in the perfusate may be too low, or there may be issues with the delivery system. | 1. Elevate endogenous 5-HT tone: Co-administer this compound with an SSRI (e.g., fluvoxamine) to increase synaptic 5-HT levels. 2. Review experimental design: Consider the baseline 5-HT levels in your animal model and experimental conditions. 3. Verify drug concentration and delivery: Prepare fresh drug solutions and ensure the microdialysis pump and tubing are functioning correctly. |
| Observed decrease in extracellular 5-HT after this compound administration. | Partial agonism of this compound: In the absence of a high endogenous 5-HT tone, the partial agonist properties of this compound may dominate, leading to an inhibition of 5-HT release. | This may be an expected finding under basal conditions. To observe the antagonistic effect, increase the endogenous 5-HT tone as described above. |
| High variability in baseline 5-HT levels between subjects. | 1. Stress: Animal stress can significantly impact baseline 5-HT levels. 2. Surgical trauma: The implantation of the microdialysis probe can cause tissue damage and inflammation, affecting neurotransmitter levels. 3. Time of day: Circadian rhythms can influence neurotransmitter levels. | 1. Acclimatize animals: Allow sufficient time for animals to acclimate to the experimental setup to minimize stress. 2. Allow for recovery: Ensure an adequate recovery period after probe implantation before starting baseline measurements. 3. Standardize experimental timing: Conduct experiments at the same time of day to minimize circadian variability. |
| Low or no recovery of 5-HT in the dialysate. | 1. Probe issues: The microdialysis probe may be clogged, damaged, or incorrectly placed. 2. Analytical issues: Problems with the HPLC-ECD system, such as a faulty electrode, mobile phase degradation, or incorrect standard curve. 3. Perfusion flow rate: The flow rate may be too high, leading to low recovery. | 1. Check the probe: Inspect the probe for any visible damage. Ensure proper placement in the target brain region. Perform in vitro recovery tests before implantation. 2. Troubleshoot the analytical system: Check the performance of the HPLC-ECD system with known standards. Ensure the mobile phase is fresh and properly degassed. 3. Optimize flow rate: Lower the perfusion flow rate to increase the relative recovery of 5-HT. |
Quantitative Data Summary
The following tables summarize the effects of this compound on extracellular 5-HT levels in the rat frontal cortex, as determined by in vivo microdialysis.
Table 1: Effect of this compound on Extracellular 5-HT Levels in the Absence of Fluvoxamine
| Treatment | 5-HT Level (% of Baseline ± SEM) |
| Vehicle | 100 ± 5 |
| This compound (1 µM) | 85 ± 6 |
| CP-93129 (0.1 µM) | 60 ± 4 |
| This compound (1 µM) + CP-93129 (0.1 µM) | 95 ± 7 |
| *Indicates a significant difference from the vehicle-treated group. Data are adapted from studies demonstrating the partial agonist effect of this compound and its ability to block the effect of a 5-HT1B agonist (CP-93129). |
Table 2: Effect of this compound on Extracellular 5-HT Levels in the Presence of Fluvoxamine (3 µM)
| Treatment | 5-HT Level (% of Baseline ± SEM) |
| Fluvoxamine | 250 ± 20 |
| Fluvoxamine + this compound (1 µM) | 450 ± 35 |
| Fluvoxamine + CP-93129 (0.1 µM) | 180 ± 15** |
| Fluvoxamine + this compound (1 µM) + CP-93129 (0.1 µM) | 420 ± 30 |
| Indicates a significant increase compared to the fluvoxamine-only group. **Indicates a significant decrease compared to the fluvoxamine-only group. Data are adapted from studies showing the enhanced antagonistic effect of this compound in the presence of an SSRI. |
Experimental Protocols
In Vivo Microdialysis in Rat Frontal Cortex
This protocol is a generalized procedure based on methodologies reported in the literature for studying the effects of this compound.
-
Animal Preparation:
-
Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, 400 mg/kg, i.p.).
-
The animal is placed in a stereotaxic frame.
-
-
Probe Implantation:
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A guide cannula is stereotaxically implanted into the frontal cortex.
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The incision is closed, and the animal is allowed to recover for a minimum of 24 hours.
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-
Microdialysis Procedure:
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On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
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The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
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After a stabilization period (e.g., 2-3 hours) to obtain a stable baseline of extracellular 5-HT, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
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-
Drug Administration:
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This compound, fluvoxamine, and/or other pharmacological agents are administered either systemically (s.c. or i.p.) or locally through the microdialysis probe (reverse dialysis).
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Dialysate collection continues throughout the drug administration period and for a specified time afterward.
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-
Sample Analysis:
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The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
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Data are typically expressed as a percentage change from the baseline 5-HT levels.
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Visualizations
References
Validation & Comparative
A Comparative Guide to 5-HT1B Receptor Antagonists: Nas-181 vs. GR127935
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent 5-HT1B receptor antagonists, Nas-181 and GR127935. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs.
Introduction to 5-HT1B Receptor Antagonism
The serotonin (B10506) 1B receptor (5-HT1B) is a G protein-coupled receptor that plays a crucial role in regulating the release of serotonin and other neurotransmitters. As a presynaptic autoreceptor, its activation inhibits serotonin release, making 5-HT1B antagonists valuable tools for increasing synaptic serotonin levels. This mechanism is of significant interest in the research and development of treatments for various neuropsychiatric disorders. This guide focuses on a comparative analysis of two commonly used 5-HT1B antagonists: this compound, a selective antagonist for the rodent 5-HT1B receptor, and GR127935, a potent antagonist of both 5-HT1B and 5-HT1D receptors.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and GR127935, focusing on their interaction with the 5-HT1B receptor. It is important to note that direct side-by-side comparisons in the same assays are limited in the literature.
| Parameter | This compound | GR127935 | Reference(s) |
| Binding Affinity (Ki) | 47 nM (rat 5-HT1B) | ~3.16 nM (pKi = 8.5 for rat 5-HT1B) | [1][2] |
| In Vivo Efficacy | Attenuated the effect of the 5-HT1B agonist CP93129 on extracellular 5-HT at 1 µM in rat frontal cortex via reversed microdialysis. | Attenuated the effect of the 5-HT1B agonist CP93129 on extracellular 5-HT at 10 µM in rat frontal cortex via reversed microdialysis. | [3][4] |
| Selectivity | Selective for rat 5-HT1B receptors with low affinity for other monoaminergic receptors. | >100-fold selectivity for 5-HT1B/1D receptors over 5-HT1A, 5-HT2A, and 5-HT2C receptors. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical 5-HT1B receptor signaling pathway and a typical experimental workflow for comparing 5-HT1B antagonists.
Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptor
Objective: To determine the binding affinity (Ki) of this compound and GR127935 for the 5-HT1B receptor.
Materials:
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Rat brain tissue (e.g., striatum or frontal cortex) or cells expressing the rat 5-HT1B receptor.
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Radioligand: [³H]-GR125743 or another suitable 5-HT1B/1D radioligand.
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Binding buffer: 50 mM Tris-HCl, pH 7.4.
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Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
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Non-specific binding control: 10 µM 5-HT.
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Test compounds: this compound and GR127935 at various concentrations.
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation counter and scintillation fluid.
Procedure:
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Membrane Preparation:
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Homogenize brain tissue in ice-cold binding buffer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
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Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
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Resuspend the resulting pellet in fresh binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
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Binding Reaction:
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In a 96-well plate, add in triplicate:
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Binding buffer.
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Radioligand at a concentration near its Kd.
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Either vehicle, non-specific binding control (10 µM 5-HT), or varying concentrations of the test compound (this compound or GR127935).
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Membrane preparation (typically 50-100 µg of protein).
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Incubate at 25°C for 60 minutes.
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Filtration and Washing:
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Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold wash buffer.
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Quantification:
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Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value for each test compound from the competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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cAMP Functional Assay for 5-HT1B Receptor Antagonism
Objective: To determine the functional potency (IC50) of this compound and GR127935 in antagonizing agonist-induced inhibition of cAMP production.
Materials:
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Cell line stably expressing the rat 5-HT1B receptor (e.g., CHO or HEK293 cells).
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5-HT1B receptor agonist (e.g., 5-CT or CP93129).
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Test compounds: this compound and GR127935 at various concentrations.
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cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
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Cell culture medium and reagents.
Procedure:
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Cell Culture:
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Culture the 5-HT1B expressing cells to ~80-90% confluency.
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Harvest and resuspend the cells in stimulation buffer.
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Antagonist Pre-incubation:
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Dispense cells into a 96-well plate.
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Add varying concentrations of the antagonist (this compound or GR127935) or vehicle to the wells.
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Incubate for 15-30 minutes at room temperature.
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Agonist Stimulation:
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Add the 5-HT1B agonist at a concentration that produces ~80% of its maximal effect (EC80), along with forskolin to stimulate cAMP production.
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Incubate for 30 minutes at room temperature.
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cAMP Measurement:
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
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Data Analysis:
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Generate a concentration-response curve for each antagonist.
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Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
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In Vivo Microdialysis
Objective: To compare the in vivo efficacy of this compound and GR127935 in blocking the effects of a 5-HT1B agonist on extracellular serotonin levels.
Materials:
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Male Wistar rats (250-300g).
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Stereotaxic apparatus.
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Microdialysis probes.
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Microinfusion pump.
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HPLC with electrochemical detection.
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5-HT1B agonist (e.g., CP93129).
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Test compounds: this compound and GR127935.
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Artificial cerebrospinal fluid (aCSF).
Procedure:
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Surgery and Probe Implantation:
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Anesthetize the rat and place it in a stereotaxic frame.
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Implant a microdialysis guide cannula into the desired brain region (e.g., frontal cortex).
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Allow the animal to recover for at least 24 hours.
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Microdialysis Experiment:
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Insert the microdialysis probe through the guide cannula.
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Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
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Collect baseline dialysate samples every 20 minutes.
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Administer the antagonist (this compound or GR127935) via reverse dialysis by including it in the perfusion fluid.
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After a pre-treatment period, co-infuse the 5-HT1B agonist with the antagonist.
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Continue collecting dialysate samples.
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Sample Analysis:
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Analyze the dialysate samples for serotonin content using HPLC-ECD.
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Data Analysis:
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Express the serotonin levels as a percentage of the baseline.
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Compare the ability of this compound and GR127935 to attenuate the agonist-induced decrease in extracellular serotonin.
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Conclusion
Both this compound and GR127935 are effective antagonists of the 5-HT1B receptor. Based on available binding affinity data, GR127935 appears to be more potent than this compound at the rat 5-HT1B receptor. However, in vivo microdialysis studies have demonstrated that both compounds can effectively block the function of 5-HT1B autoreceptors. The choice between these two antagonists will depend on the specific requirements of the experiment, including the desired selectivity profile and the species being studied. For researchers focusing specifically on the rodent 5-HT1B receptor, this compound offers high selectivity. In contrast, GR127935's activity at both 5-HT1B and 5-HT1D receptors may be advantageous or disadvantageous depending on the research question. Further head-to-head functional studies would be beneficial for a more complete comparative assessment.
References
A Comparative Guide to Nas-181 and SB224289 in Serotonin Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nas-181 and SB224289, two selective antagonists of the serotonin (B10506) 1B (5-HT1B) receptor. By examining their binding affinities, functional effects, and the experimental methodologies used to characterize them, this document aims to equip researchers with the necessary information to select the appropriate tool for their studies in the field of serotonergic neurotransmission.
At a Glance: this compound vs. SB224289
| Feature | This compound | SB224289 |
| Primary Target | Rat 5-HT1B Receptor | Human 5-HT1B Receptor |
| Mechanism of Action | Antagonist | Antagonist / Inverse Agonist |
| Reported Affinity | Ki: 47 nM (rat 5-HT1B)[1] | pKi: 8.16 - 8.2 (human 5-HT1B)[2][3] |
| Selectivity | High selectivity for rat 5-HT1B | >60-fold selectivity over 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors[3] |
| In Vivo Effects | Increases 5-HTP accumulation and 5-HIAA/5-HT ratio in various rat brain regions.[4] Attenuates the effect of 5-HT1B agonist CP93129 on extracellular 5-HT. | Potentiates electrically stimulated [3H]5-HT release in guinea-pig cerebral cortical slices. Does not attenuate the effect of CP93129 on extracellular 5-HT in rat frontal cortex. |
Mechanism of Action: Targeting the 5-HT1B Receptor
Both this compound and SB224289 exert their effects by targeting the 5-HT1B receptor, a key presynaptic autoreceptor that regulates the release of serotonin. By blocking this receptor, these compounds inhibit the negative feedback mechanism, leading to an increase in synaptic serotonin levels.
SB224289 has also been described as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist. This compound is primarily characterized as a potent antagonist.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and SB224289.
Table 1: Binding Affinity of this compound
| Receptor | Organism | Ki (nM) | Reference |
| 5-HT1B | Rat | 47 |
Table 2: Binding Affinity of SB224289
| Receptor | Organism | pKi | Reference |
| 5-HT1B | Human | 8.16 ± 0.06 | |
| 5-HT1B | Human | 8.2 | |
| 5-HT1D | Human | <6.5 | |
| 5-HT1A | Human | <6.5 | |
| 5-HT1E | Human | <6.5 | |
| 5-HT1F | Human | <6.5 | |
| 5-HT2A | Human | <6.5 | |
| 5-HT2C | Human | <6.5 |
Note: A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
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Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1B receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]5-HT) and a range of concentrations of the unlabeled test compound (this compound or SB224289).
-
Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki or pKi value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the levels of extracellular neurotransmitters in the brain of a living animal.
Protocol:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a guide cannula into the desired brain region (e.g., frontal cortex).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: Administer this compound or SB224289. This can be done systemically (e.g., subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Functional Assays
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT1B receptor as described for the radioligand binding assay.
-
Incubation: Incubate the membranes with the test compound (this compound or SB224289), GDP, and [35S]GTPγS. In the case of antagonists or inverse agonists, a known agonist is also included.
-
Filtration and Washing: Separate the bound [35S]GTPγS from the free form by rapid filtration and wash the filters.
-
Quantification: Measure the amount of radioactivity on the filters.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, while a decrease in agonist-stimulated binding indicates antagonist or inverse agonist activity.
Electrically Stimulated Serotonin Release from Brain Slices
This ex vivo assay measures the effect of compounds on neurotransmitter release from brain tissue.
Protocol:
-
Slice Preparation: Prepare acute brain slices from the region of interest (e.g., cerebral cortex) and maintain them in oxygenated aCSF.
-
Incubation with Radiotracer: Incubate the slices with [3H]5-HT to allow for its uptake into serotonergic nerve terminals.
-
Superfusion: Place the slices in a superfusion chamber and continuously perfuse with aCSF.
-
Electrical Stimulation: Apply electrical stimulation to the slices to evoke the release of [3H]5-HT.
-
Drug Application: Apply this compound or SB224289 to the superfusion medium.
-
Fraction Collection and Analysis: Collect fractions of the superfusate and measure the amount of radioactivity in each fraction to determine the amount of [3H]5-HT released.
Conclusion
This compound and SB224289 are both valuable tools for investigating the role of the 5-HT1B receptor in regulating serotonin neurotransmission. The choice between these two compounds will largely depend on the specific research question and the experimental model. This compound demonstrates high selectivity for the rat 5-HT1B receptor, making it an excellent choice for in vivo studies in this species. SB224289, with its high affinity for the human 5-HT1B receptor and its characterization as an inverse agonist, is well-suited for in vitro studies using human receptors or cell lines, and for translational research. The detailed experimental protocols provided in this guide should facilitate the design and execution of robust and reproducible experiments in the field of serotonin pharmacology.
References
- 1. revvity.com [revvity.com]
- 2. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB 224289 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Nas-181 for the Rodent 5-HT1B Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nas-181, a selective antagonist for the rodent 5-hydroxytryptamine (5-HT) 1B receptor, with other commonly used research tools. The following sections detail the binding affinity and functional activity of this compound and its comparators, supported by experimental data and detailed methodologies. This information is intended to assist researchers in selecting the most appropriate compound for their studies on the rodent 5-HT1B receptor.
Executive Summary
This compound is a potent and selective antagonist of the rat 5-HT1B receptor.[1] This guide compares its selectivity profile with that of GR127935, a mixed 5-HT1B/1D receptor antagonist, and SB-224289, another selective 5-HT1B receptor antagonist. While specific binding data for this compound at other rodent serotonin (B10506) receptor subtypes is limited in the public domain, its functional antagonism has been well-characterized. The data presented herein is collated from various scientific publications to provide a clear, objective comparison.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a compound is determined by its binding affinity for the target receptor compared to other receptors. The table below summarizes the available binding affinity data (Ki or pKi values) for this compound and its comparators at various serotonin receptor subtypes. It is important to note that some of the available data for the comparators were derived from studies on human receptors, and this has been clearly indicated.
| Compound | Receptor Subtype | Species | Binding Affinity (Ki in nM) | pKi | Reference |
| This compound | r5-HT1B | Rat | 47 | 7.33 | [1] |
| r5-HT1A | Rat | Data not available | - | ||
| r5-HT1D | Rat | Data not available | - | ||
| GR127935 | h5-HT1B | Human | ~2.5 | 8.6 | [2] |
| h5-HT1D | Human | Data not available | - | ||
| h5-HT1A | Human | Data not available | - | ||
| SB-224289 | h5-HT1B | Human | ~6.3 | 8.2 | [3] |
| h5-HT1A | Human | >60-fold lower affinity | < 6.4 | ||
| h5-HT1D | Human | >60-fold lower affinity | < 6.4 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki value for GR127935 and SB-224289 were calculated from their respective pKi values.
Functional Activity at the 5-HT1B Receptor
Beyond binding, the functional activity of a compound at the receptor determines its pharmacological effect. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Validation of this compound's Antagonist Activity
In vivo microdialysis studies in rats have demonstrated that this compound is a potent 5-HT1B receptor antagonist. In these experiments, local administration of the 5-HT1B receptor agonist CP93129 into the rat frontal cortex caused a dose-dependent decrease in extracellular serotonin levels. Co-administration of this compound (at a concentration of 1 µM) attenuated this effect of CP93129, confirming its antagonist properties at the rodent 5-HT1B receptor.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki value of a test compound (e.g., this compound) for the rodent 5-HT1B receptor.
Materials:
-
Rat brain tissue (e.g., frontal cortex or striatum), homogenized
-
Radioligand specific for the 5-HT1B receptor (e.g., [3H]-Serotonin or a specific antagonist radioligand)
-
Test compound (this compound) at various concentrations
-
Incubation buffer (e.g., Tris-HCl buffer with physiological salts)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in fresh buffer to a specific protein concentration.
-
Incubation: In a multi-well plate, incubate the brain membrane homogenate with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known 5-HT1B ligand).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of the 5-HT1B receptor.
Objective: To determine if a test compound acts as an agonist or antagonist at the 5-HT1B receptor by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
Cells or brain tissue membranes expressing the 5-HT1B receptor
-
Forskolin (B1673556) (an activator of adenylyl cyclase)
-
Test compound (e.g., a known 5-HT1B agonist and the test antagonist, this compound)
-
ATP (the substrate for adenylyl cyclase)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membranes expressing the 5-HT1B receptor.
-
Incubation: Pre-incubate the cells/membranes with the test antagonist (this compound) at various concentrations.
-
Stimulation: Add a known 5-HT1B agonist followed by forskolin to stimulate adenylyl cyclase activity. Include control groups with forskolin alone and forskolin plus the agonist.
-
Lysis and cAMP Measurement: After a defined incubation period, lyse the cells/stop the reaction and measure the intracellular cAMP concentration using a commercially available kit.
-
Data Analysis: An agonist will inhibit forskolin-stimulated cAMP production. An antagonist, like this compound, will block the inhibitory effect of the agonist, thereby restoring cAMP levels closer to those seen with forskolin alone.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To assess the in vivo functional antagonism of this compound at the presynaptic 5-HT1B autoreceptor.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test compounds (e.g., a 5-HT1B agonist like CP93129 and the antagonist this compound)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection for serotonin analysis
Procedure:
-
Surgical Implantation: Anesthetize the rat and use a stereotaxic apparatus to implant a guide cannula targeting the desired brain region (e.g., the frontal cortex).
-
Recovery: Allow the animal to recover from surgery for a set period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline level of extracellular serotonin.
-
Drug Administration: Administer the 5-HT1B agonist (e.g., CP93129) through the microdialysis probe (reverse dialysis) or systemically. To test for antagonism, co-perfuse the agonist with the antagonist (this compound).
-
Analysis: Analyze the serotonin content in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Compare the extracellular serotonin levels before and after drug administration to determine the effect of the agonist and the ability of the antagonist to block this effect.
Visualizing Key Pathways and Workflows
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of the 5-HT1B receptor.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion
The available data strongly supports this compound as a potent and selective antagonist for the rodent 5-HT1B receptor. Its utility has been demonstrated in functional in vivo studies. For researchers specifically investigating the role of the 5-HT1B receptor in rodents, this compound presents a valuable tool. However, when comparing its selectivity profile to other compounds, it is crucial to consider the species from which the data was derived. Further studies to determine the binding affinities of this compound at other rodent serotonin receptor subtypes would provide a more complete picture of its selectivity.
References
Reproducibility of Nas-181's Effects on 5-HT Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the selective 5-HT1B receptor antagonist, Nas-181, on serotonin (B10506) (5-HT) release. It examines the reproducibility of its effects and contrasts its performance with other relevant compounds. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of the underlying mechanisms and to aid in the design of future research.
Comparison of this compound and Alternative Compounds on 5-HT Release
The following table summarizes the quantitative effects of this compound and alternative compounds on 5-HT release, primarily in the rat frontal cortex, as measured by in vivo microdialysis. The data highlights the modulatory effects of these compounds, both alone and in combination with other agents that alter serotonergic transmission.
| Compound | Class | Dose/Concentration | Brain Region | Experimental Condition | Effect on Extracellular 5-HT | Reference |
| This compound | Selective 5-HT1B Antagonist | 1 µM | Rat Frontal Cortex | Co-perfusion with 5-HT1B agonist CP93129 (0.1 µM) | Attenuated the suppressant effect of CP93129 | [1][2] |
| 1 µM | Rat Frontal Cortex | Co-perfusion with CP93129 (0.1 µM) and fluvoxamine (B1237835) (3 µM) | Attenuated the suppressant effect of CP93129 | [1][2] | ||
| 1 µM | Rat Frontal Cortex | Alone | Reduced 5-HT levels (suggesting partial agonism) | [1] | ||
| GR127935 | Mixed 5-HT1B/1D Antagonist | 10 µM | Rat Frontal Cortex | Co-perfusion with 5-HT1B agonist CP93129 (0.1 µM) | Attenuated the suppressant effect of CP93129 | |
| 10 µM | Rat Frontal Cortex | Co-perfusion with CP93129 (0.1 µM) and fluvoxamine (3 µM) | Attenuated the suppressant effect of CP93129 | |||
| 10 µM | Rat Frontal Cortex | Alone | Reduced 5-HT levels (suggesting partial agonism) | |||
| 1 and 5 mg/kg, i.v. | Rat Frontal Cortex | In combination with WAY100635 and paroxetine | Up to 5-fold increase | |||
| SB224289 | Selective 5-HT1B Antagonist | 1 µM | Rat Frontal Cortex | Co-perfusion with 5-HT1B agonist CP93129 (0.1 µM) | Did not attenuate the suppressant effect of CP93129 | |
| 1 µM | Rat Frontal Cortex | Co-perfusion with CP93129 (0.1 µM) and fluvoxamine (3 µM) | Did not attenuate the suppressant effect of CP93129 | |||
| 1 µM | Rat Frontal Cortex | Alone | Reduced 5-HT levels (suggesting partial agonism) | |||
| Fluvoxamine | Selective Serotonin Reuptake Inhibitor (SSRI) | 3 µM | Rat Frontal Cortex | Co-perfusion with CP93129 (0.1 µM) | Reduced the suppressant effect of CP93129 | |
| 1 µM | Mouse Prefrontal Cortex | Co-perfusion with this compound (1 µM) | Synergistic increase in 5-HT levels |
Experimental Protocols
In Vivo Microdialysis in the Rat Frontal Cortex
This protocol outlines the key steps for measuring extracellular 5-HT levels in the frontal cortex of anesthetized rats.
1. Animal Preparation and Surgery:
-
Male Wistar rats (250-300 g) are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, 400 mg/kg, i.p.).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the frontal cortex using stereotaxic coordinates (e.g., AP +3.2 mm, L -0.8 mm from bregma; DV -1.0 mm from the skull surface).
-
The cannula is secured with dental cement and anchor screws.
-
A dummy cannula is inserted to maintain patency, and the animal is allowed to recover for at least 24 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., concentric probe with a 4 mm membrane).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2) at a constant flow rate (e.g., 1.5 µl/min) using a microinfusion pump.
-
A stabilization period of at least 60 minutes is allowed to achieve a stable baseline of extracellular 5-HT.
-
Dialysate samples are collected at regular intervals (e.g., every 15 or 20 minutes) into vials containing an antioxidant solution (e.g., 0.02 M acetic acid) to prevent 5-HT degradation.
-
At least four consecutive baseline samples with less than 10% variation in 5-HT concentration are collected before drug administration.
3. Drug Administration:
-
Drugs (e.g., this compound, GR127935, SB224289, fluvoxamine, or the agonist CP93129) are dissolved in the aCSF and administered locally into the frontal cortex via reverse dialysis through the microdialysis probe.
-
For systemic administration, drugs can be injected intraperitoneally (i.p.) or intravenously (i.v.).
4. Sample Analysis:
-
The concentration of 5-HT in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
5-HT is separated on a reverse-phase C18 column.
-
The electrochemical detector is set at an oxidizing potential optimal for 5-HT (e.g., +0.65 V).
-
Data is typically expressed as a percentage of the mean baseline 5-HT concentration.
5. Histological Verification:
-
At the end of the experiment, the animal is euthanized, and the brain is removed.
-
The brain is sectioned and stained to histologically verify the correct placement of the microdialysis probe.
Signaling Pathways and Experimental Workflows
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This canonical pathway contributes to the receptor's primary function as an autoreceptor, inhibiting the release of serotonin from the presynaptic terminal.
Beyond this classical pathway, the 5-HT1B receptor can also activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. This activation is more complex, involving both the Gαi/o subunit and β-arrestin proteins. Furthermore, activation of the 5-HT1B receptor can modulate ion channel activity, leading to an increase in K+ conductance and a decrease in Ca2+ conductance, both of which contribute to the hyperpolarization of the presynaptic membrane and the inhibition of neurotransmitter release.
Caption: 5-HT1B receptor signaling cascades.
Experimental Workflow for Comparing 5-HT1B Antagonists
The following diagram illustrates a typical experimental workflow for comparing the effects of different 5-HT1B antagonists on 5-HT release using in vivo microdialysis.
Caption: Workflow for in vivo microdialysis experiments.
Reproducibility and Concluding Remarks
The available evidence suggests that the effect of this compound on 5-HT release is reproducible under specific conditions. Multiple studies have demonstrated that the ability of this compound and other 5-HT1B antagonists to increase extracellular 5-HT is significantly enhanced when co-administered with a serotonin reuptake inhibitor, such as fluvoxamine. This indicates that the tonic activation of 5-HT1B autoreceptors is relatively low under basal conditions and that an elevation of synaptic 5-HT is necessary to unmask the full effect of their blockade.
When administered alone, this compound, along with GR127935 and SB224289, has been observed to slightly reduce basal 5-HT levels, a finding that suggests these compounds may possess partial agonist properties at the 5-HT1B receptor.
In direct comparison for their ability to counteract the 5-HT-lowering effect of the 5-HT1B agonist CP93129, this compound and GR127935 were effective, whereas SB224289 was not under the tested conditions. This highlights potential differences in the pharmacological profiles of these antagonists.
References
Cross-Validation of Nas-181: A Comparative Analysis with Fellow 5-HT1B Antagonists
A detailed examination of Nas-181, a selective 5-HT1B receptor antagonist, reveals its standing among other key modulators of this important neurological target. This guide provides a cross-validation of this compound's pharmacological profile against two other notable 5-HT1B antagonists, SB-224289 and GR127935, offering researchers, scientists, and drug development professionals a comprehensive comparative analysis supported by experimental data.
This compound has been identified as a potent and selective antagonist of the rodent 5-HT1B receptor, a protein that plays a crucial role in regulating the release of serotonin (B10506) and other neurotransmitters.[1][2][3] Its mechanism of action involves blocking the 5-HT1B autoreceptors, which act as a negative feedback system on serotonin release.[2][3] Understanding its performance relative to other established antagonists is vital for its potential therapeutic applications.
Comparative Pharmacological Profile
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound, SB-224289, and GR127935, focusing on their binding affinity, efficacy, and pharmacokinetic properties.
Table 1: Binding Affinity and Efficacy of 5-HT1B Antagonists
| Compound | Receptor Target | Binding Affinity (Ki) | Efficacy |
| This compound | rat 5-HT1B | 47 nM | Potent antagonist; attenuates the effect of 5-HT1B agonists. |
| SB-224289 | human 5-HT1B | pKi = 8.16 (approximately 6.9 nM) | Negative intrinsic activity; Potent antagonist (pA2 = 8.4). |
| GR127935 | human 5-HT1B/1D | High affinity | Antagonist with some reports of partial agonist properties. |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Key Pharmacokinetic Features |
| This compound | In rats, following subcutaneous administration, the enhancement of 5-HT metabolism is maximal at 1 hour and remains significant for up to 8 hours. |
| SB-224289 | Orally active in vivo. |
| GR127935 | Reported to have good bioavailability and a long duration of action. |
Experimental Methodologies
The data presented in this guide are derived from a variety of key experimental protocols commonly used in pharmacology and neuroscience research. Detailed methodologies for these assays are provided below.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the 5-HT1B receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the 5-HT1B receptor (e.g., [³H]5-HT) and varying concentrations of the unlabeled test compound (e.g., this compound, SB-224289, or GR127935).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which represents the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the 5-HT1B receptor.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the 5-HT1B receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) in the presence of varying concentrations of an agonist. To test for antagonist activity, membranes are incubated with the agonist and varying concentrations of the antagonist (e.g., this compound).
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates receptor activation (agonism). A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates antagonism. For antagonists, a pA2 value can be calculated to quantify their potency.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.
Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the frontal cortex of a rat).
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the perfusate.
-
Sample Collection: The perfusate (dialysate) is collected at regular intervals.
-
Analysis: The concentration of serotonin in the dialysate is measured using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: Test compounds can be administered systemically (e.g., via injection) or locally through the microdialysis probe to assess their effects on serotonin levels.
Visualizing the Molecular Interactions
To better understand the mechanisms discussed, the following diagrams illustrate the 5-HT1B receptor signaling pathway and a typical experimental workflow.
Caption: 5-HT1B receptor signaling cascade.
Caption: Workflow for in vivo microdialysis.
Conclusion
The cross-validation of this compound with other 5-HT1B antagonists such as SB-224289 and GR127935 provides a clearer picture of its pharmacological profile. While all three compounds demonstrate antagonist activity at the 5-HT1B receptor, there are nuances in their selectivity, intrinsic activity, and pharmacokinetic properties. This compound's potency as a selective antagonist for the rodent 5-HT1B receptor, coupled with its demonstrated in vivo activity, makes it a valuable tool for preclinical research into the role of the 5-HT1B receptor in various physiological and pathological processes. Further studies providing more detailed pharmacokinetic and functional data for this compound in different species will be crucial for its continued development and potential translation to clinical applications.
References
Efficacy of Serotonergic Agents in Stroke: A Comparative Analysis
A comprehensive review of the current scientific literature reveals a notable absence of data on the efficacy of Nas-181, a selective 5-HT(1B) receptor antagonist, in the context of stroke. Extensive searches for preclinical and clinical studies investigating the neuroprotective or restorative effects of this compound following cerebral ischemia have yielded no relevant results. Therefore, a direct comparison between this compound and other serotonergic agents for stroke is not feasible at this time.
However, the broader field of serotonergic modulation in stroke recovery is an active area of research. This guide provides a comparative overview of the efficacy of two major classes of serotonergic agents that have been investigated for their potential therapeutic benefits in stroke: Selective Serotonin Reuptake Inhibitors (SSRIs) and 5-HT1A Receptor Agonists.
Comparative Efficacy of Serotonergic Agents in Preclinical Stroke Models
The following table summarizes key quantitative data from preclinical studies on the efficacy of representative SSRIs and 5-HT1A receptor agonists in animal models of ischemic stroke. These studies typically involve the experimental induction of stroke, followed by treatment with the respective agent and subsequent assessment of neurological deficits and brain injury.
| Agent Class | Representative Agent | Animal Model | Primary Efficacy Endpoint | Results | Reference |
| SSRI | Fluoxetine | Rat (MCAO) | Infarct Volume Reduction | Significant reduction in infarct volume compared to control. | [1][2] |
| Neurological Deficit Score | Improved neurological scores in treated animals. | [3][4] | |||
| SSRI | Citalopram | Mouse (MCAO) | Motor Function Improvement | Enhanced motor recovery on rotarod and grip strength tests. | [5] |
| Cognitive Function | Improved performance in Morris water maze, indicating better spatial learning and memory. | ||||
| 5-HT1A Agonist | (e.g., 8-OH-DPAT) | Gerbil (Global Ischemia) | Neuronal Survival | Increased survival of hippocampal CA1 neurons. | |
| Rat (MCAO) | Reduction in Ischemic Damage | Attenuated cortical and striatal damage. |
Note: MCAO refers to Middle Cerebral Artery Occlusion, a common experimental model of stroke.
Signaling Pathways and Mechanisms of Action
The neuroprotective and neurorestorative effects of serotonergic agents in stroke are believed to be mediated by multiple signaling pathways. Below are diagrams illustrating the proposed mechanisms of action for SSRIs and 5-HT1A receptor agonists.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental protocols are essential. Below is a generalized workflow for preclinical efficacy studies of serotonergic agents in a rodent model of stroke.
Detailed Methodologies:
-
Animal Models: Studies frequently utilize adult male Wistar or Sprague-Dawley rats, or C57BL/6 mice.
-
Stroke Induction: The transient middle cerebral artery occlusion (tMCAO) model is commonly employed. This involves the insertion of a filament to block the MCA for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Drug Administration: The serotonergic agent or vehicle is typically administered intraperitoneally or orally at various time points post-occlusion to assess the therapeutic window.
-
Behavioral Assessment: Neurological function is often evaluated using a battery of tests, including the modified Neurological Severity Score (mNSS), rotarod test for motor coordination, and grip strength test.
-
Histological Analysis: At the end of the study period, animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.
Conclusion
While there is currently no evidence to support the use of this compound in the context of stroke, other serotonergic agents, particularly SSRIs and 5-HT1A receptor agonists, have shown promise in preclinical models. SSRIs appear to promote recovery through mechanisms involving increased neurotrophic factor expression, neurogenesis, and reduced inflammation. In contrast, 5-HT1A receptor agonists are thought to exert their neuroprotective effects by reducing excitotoxicity and hyperpolarizing neurons. Further research, including well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of these serotonergic agents in human stroke patients. Researchers in the field are encouraged to consider these established classes of compounds in their future investigations into serotonergic modulation for stroke recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. An evaluation of the effect of this compound, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-stroke treatment with miR-181 antagomir reduces injury and improves long-term behavioral recovery in mice after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of microRNA-181 reduces forebrain ischemia-induced neuronal loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroRNA-181 in cardiovascular disease: emerging biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Nas-181: In Vivo Evidence for Potent and Selective 5-HT1B Antagonism
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
This guide provides an objective comparison of the in vivo antagonistic properties of Nas-181, a selective 5-HT1B receptor antagonist, with other relevant compounds. The data presented is compiled from peer-reviewed studies, offering researchers a comprehensive overview of this compound's performance and the experimental basis for its characterization.
Introduction to this compound
This compound, or (R)-(+)-2-(3-morpholinomethyl-2H-chromen-8-yl) oxymethyl-morpholine methanesulfonate, is a novel and highly selective antagonist for the rat 5-hydroxytryptamine1B (5-HT1B) receptor.[1] The 5-HT1B receptor functions as a presynaptic autoreceptor, playing a crucial role in the negative feedback mechanism that regulates serotonin (B10506) (5-HT) release.[1][2] Antagonism of this receptor is a key area of interest for therapeutic development, particularly in conditions where enhanced serotonergic neurotransmission is desired. This guide will delve into the in vivo evidence that substantiates this compound's antagonistic properties, comparing its efficacy with other known 5-HT1B antagonists, GR127935 and SB224289.
Comparative Analysis of In Vivo Antagonistic Effects
The primary in vivo evidence for this compound's antagonistic properties comes from its ability to counteract the effects of 5-HT1B receptor agonists and to modulate serotonin metabolism and release in the brain.
Attenuation of Agonist-Induced Suppression of Serotonin Release
A key method to evaluate the efficacy of a receptor antagonist is to measure its ability to block the action of a known agonist. In studies involving this compound, the 5-HT1B agonist CP93129 was used to induce a dose-dependent reduction in extracellular 5-HT levels in the rat frontal cortex. The antagonistic properties of this compound, GR127935, and SB224289 were then assessed by their capacity to prevent this agonist-induced suppression.
The results demonstrated that both this compound (1 µM) and GR127935 (10 µM) significantly attenuated the suppressant effect of CP93129 on extracellular 5-HT levels.[2][3] In contrast, SB224289 (1 µM) did not show a significant antagonistic effect in this experimental paradigm. These findings highlight the potent antagonistic activity of this compound at the 5-HT1B receptor in vivo.
It is noteworthy that in the absence of the agonist, this compound, GR127935, and SB224289 were all observed to reduce basal 5-HT levels, a phenomenon that suggests potential partial agonist properties under certain conditions.
Table 1: Comparison of Antagonist Effects on CP93129-Induced Suppression of Extracellular 5-HT
| Compound | Concentration | Antagonism of CP93129 Effect | Putative Partial Agonist Activity (in absence of agonist) |
| This compound | 1 µM | Yes | Yes |
| GR127935 | 10 µM | Yes | Yes |
| SB224289 | 1 µM | No | Yes |
Effects on Serotonin Metabolism and Synthesis
Further in vivo evidence for this compound's antagonistic properties is derived from its effects on 5-HT metabolism and synthesis. Administration of this compound has been shown to dose-dependently increase the ratio of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, to 5-HT in various rat brain regions, including the hypothalamus, hippocampus, frontal cortex, and striatum. This increase in the 5-HIAA/5-HT ratio is an indicator of enhanced serotonin turnover and release.
Moreover, this compound was found to elevate the rate of 5-HT synthesis. In competitive antagonism studies, this compound effectively blocked the decrease in 5-HT metabolism induced by the 5-HT1B receptor agonist anpirtoline (B1665510) in the hypothalamus, hippocampus, and frontal cortex.
Table 2: Effect of this compound on 5-HT Metabolism in Rat Brain
| Brain Region | Effect on 5-HIAA/5-HT Ratio (at 0.1 to 20 mg/kg s.c.) |
| Hypothalamus | Dose-dependent increase |
| Hippocampus | Dose-dependent increase |
| Frontal Cortex | Dose-dependent increase |
| Striatum | Dose-dependent increase |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms and experimental designs discussed, the following diagrams illustrate the 5-HT1B receptor signaling pathway and the general workflow of the in vivo microdialysis experiments.
Caption: 5-HT1B receptor signaling cascade.
Caption: General workflow for in vivo microdialysis.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Microdialysis for Extracellular 5-HT Measurement
-
Animal Model: Male Wistar rats.
-
Anesthesia: Chloral hydrate (B1144303) (400 mg/kg, i.p.).
-
Surgery and Probe Implantation:
-
Rats are placed in a stereotaxic frame.
-
A microdialysis probe is implanted in the desired brain region (e.g., frontal cortex).
-
-
Microdialysis Procedure:
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
A stable baseline of extracellular 5-HT is established.
-
Drugs (agonist and/or antagonist) are administered locally through the microdialysis probe (reversed microdialysis) or systemically.
-
Dialysate samples are collected at regular intervals.
-
-
Analytical Method:
-
The concentration of 5-HT in the dialysate is determined by high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Measurement of 5-HT Metabolism
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: this compound is administered subcutaneously (s.c.) at various doses.
-
Tissue Collection and Preparation:
-
At specified time points after drug administration, animals are sacrificed.
-
Brains are rapidly removed and dissected to isolate specific regions (hypothalamus, hippocampus, frontal cortex, striatum).
-
Tissue samples are homogenized.
-
-
Analytical Method:
-
The levels of 5-HT and 5-HIAA in the tissue homogenates are quantified using HPLC with electrochemical detection.
-
The 5-HIAA/5-HT ratio is calculated as an index of serotonin metabolism.
-
Conclusion
The in vivo evidence strongly supports the characterization of this compound as a potent and selective 5-HT1B receptor antagonist. Its ability to effectively block the effects of a 5-HT1B agonist and to increase serotonin turnover and synthesis underscores its significant potential as a research tool and a candidate for further drug development. Comparative studies demonstrate its efficacy, particularly in contrast to other antagonists like SB224289 in the specific experimental models cited. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to replicate or build upon these findings.
References
- 1. 5-HT1B autoreceptor regulation of serotonin transporter activity in synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of the effect of this compound, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nas-181 and CP93129 for 5-HT1B Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key research compounds, Nas-181 and CP93129, used to investigate the serotonergic system. CP93129 is a potent and selective 5-HT1B receptor agonist, while this compound is a selective 5-HT1B receptor antagonist. Understanding their distinct mechanisms and effects is crucial for designing and interpreting experiments in neuroscience and drug discovery.
Performance Comparison: In Vivo Modulation of Serotonin (B10506) Levels
A key in vivo study directly investigated the interplay between this compound and CP93129, demonstrating their opposing effects on extracellular serotonin (5-HT) levels in the rat frontal cortex.
CP93129: Dose-Dependent Reduction of Extracellular 5-HT
As a 5-HT1B receptor agonist, CP93129 activates presynaptic autoreceptors, leading to an inhibition of serotonin release. This effect is dose-dependent, as demonstrated by in vivo microdialysis experiments.[1][2][3]
| Concentration of CP93129 (µM) | Mean Percentage Reduction of Basal 5-HT Levels (± SEM) | Statistical Significance (p-value) |
| 0.03 | Not significant | p = 0.10 |
| 0.1 | Significant Reduction | p < 0.001 |
| 0.3 | Significant Reduction | p < 0.001 |
Data extracted from De Groote et al., 2003.[3]
This compound: Attenuation of CP93129-Induced 5-HT Reduction
This compound, a selective 5-HT1B receptor antagonist, effectively counteracts the effects of CP93129. When co-administered, this compound blocks the agonistic action of CP93129 at the 5-HT1B autoreceptor, thereby attenuating the reduction in extracellular 5-HT.[1]
| Treatment Condition | Mean Percentage Reduction of Basal 5-HT Levels (± SEM) |
| 0.1 µM CP93129 | Significant Reduction |
| 0.1 µM CP93129 + 1 µM this compound | Attenuated Reduction |
In the presence of 1 µM this compound, the suppressant effect of 0.1 µM CP93129 on extracellular 5-HT was significantly attenuated (p < 0.05). Data from De Groote et al., 2003.
Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki) |
| This compound | rat 5-HT1B | 47 nM |
| CP93129 | 5-HT1B | 8.1 nM |
Experimental Protocols
The following is a detailed methodology for a key in vivo microdialysis experiment cited in this guide, based on the work of De Groote et al., 2003.
In Vivo Microdialysis in Rat Frontal Cortex
Objective: To measure the effects of locally administered CP93129 and this compound on extracellular serotonin levels.
Animals: Male Wistar rats (250-300g) were used for the experiments.
Surgical Procedure:
-
Animals were anesthetized with an appropriate anesthetic agent.
-
A concentric microdialysis probe was stereotaxically implanted in the frontal cortex.
-
The probe was secured to the skull with dental cement.
-
Animals were allowed to recover from surgery before the start of the experiment.
Microdialysis Procedure:
-
The microdialysis probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).
-
After a stabilization period to obtain a baseline, the perfusion medium was switched to aCSF containing the test compounds (CP93129 and/or this compound) at the desired concentrations.
-
Dialysate samples were collected at regular intervals (e.g., every 15 or 30 minutes).
Sample Analysis:
-
The concentration of 5-HT in the dialysate samples was determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
The initial samples were used to establish a stable baseline of extracellular 5-HT, and subsequent measurements were expressed as a percentage of this baseline.
Signaling Pathways
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.
Caption: 5-HT1B receptor signaling cascade.
Experimental Workflow: In Vivo Microdialysis
This diagram illustrates the key steps involved in the in vivo microdialysis experiments described in this guide.
References
A Comparative Guide to the Species-Specific Pharmacology of Nas-181 and Alternative 5-HT1B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the species-specific pharmacology of Nas-181, a selective antagonist for the rodent 5-hydroxytryptamine (5-HT) 1B receptor, with other notable 5-HT1B receptor antagonists, GR 127935 and SB 224289. This document is intended to assist researchers in selecting the appropriate pharmacological tools for their studies by presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to 5-HT1B Receptor Antagonists
The 5-HT1B receptor is a presynaptic autoreceptor in rodents that modulates the release of serotonin (B10506). In humans, this function is primarily served by the 5-HT1D receptor, a critical species-specific difference. Antagonists of the 5-HT1B receptor are valuable research tools for investigating the role of the serotonergic system in various physiological and pathological processes. This compound, in particular, has been utilized in preclinical studies to explore its impact on serotonin release and its potential to modulate the behavioral effects of substances like MDMA.
Comparative Pharmacology of 5-HT1B Antagonists
The selection of a 5-HT1B receptor antagonist for in vivo studies necessitates a thorough understanding of its binding affinity and selectivity across different species. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Binding Affinities (Ki in nM) of 5-HT1B Receptor Antagonists
| Compound | Rat 5-HT1B Receptor | Human 5-HT1B Receptor |
| This compound | 47[1] | Data not available |
| GR 127935 | ~3.16 (pKi = 8.5)[2] | Data not available |
| SB 224289 | Data not available | ~6.92 (pKi = 8.16)[1][3] |
Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) M and then converted to nM. Data for all compounds across both species were not consistently available in the reviewed literature.
Table 2: Selectivity Profiles of 5-HT1B Receptor Antagonists
| Compound | Selectivity Profile |
| This compound | Selective for the rat 5-HT1B receptor[1]. |
| GR 127935 | Potent and selective 5-HT1B/1D receptor antagonist. Displays >100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors. |
| SB 224289 | Selective 5-HT1B receptor antagonist with >60-fold selectivity over 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of a test compound for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the recombinant rat or human 5-HT1B receptor.
-
Radioligand (e.g., [³H]-GR 125743).
-
Test compounds (this compound, GR 127935, SB 224289).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and then convert it to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal.
Objective: To measure the effect of a 5-HT1B antagonist on extracellular serotonin levels in the rat brain.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane).
-
Guide cannulae.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds dissolved in a suitable vehicle.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow a 90-120 minute equilibration period to establish a stable baseline of serotonin.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline.
-
Drug Administration: Administer the test compound (e.g., this compound) via the desired route (e.g., subcutaneous injection or through the microdialysis probe).
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the serotonin levels as a percentage of the baseline and compare the effects of the different compounds.
Social Interaction Test in Rats
This behavioral test is used to assess social behavior and anxiety in rodents.
Objective: To evaluate the effect of a 5-HT1B antagonist on social behavior in rats, potentially altered by a substance like MDMA.
Apparatus:
-
A square open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
A wire-mesh or perforated plexiglass cage to house a novel "stimulus" rat.
Procedure:
-
Habituation: Acclimate the test rats to the testing room for at least 30 minutes before the test.
-
Test Session: Place a test rat in the center of the open-field arena. An unfamiliar "stimulus" rat of the same sex is placed in the small cage within the arena.
-
Recording: Video record the session for a set duration (e.g., 10-15 minutes).
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the following behaviors:
-
Social Interaction: Time spent sniffing, grooming, and following the stimulus rat.
-
Locomotor Activity: The number of squares crossed in the arena.
-
Anxiety-related behaviors: Time spent in the corners of the arena, rearing, and self-grooming.
-
-
Data Analysis: Compare the duration and frequency of these behaviors between different treatment groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the pharmacology of this compound and its alternatives.
Caption: 5-HT1B Receptor Signaling Pathway.
Caption: In Vivo Microdialysis Workflow.
Caption: Social Interaction Test Workflow.
Conclusion
This compound is a valuable tool for studying the role of the 5-HT1B receptor in rodents. However, its utility in predicting effects in humans is limited due to the species difference in the primary presynaptic serotonin autoreceptor (5-HT1B in rodents vs. 5-HT1D in humans). For studies aiming to translate findings to human physiology, antagonists with activity at the human 5-HT1D receptor, such as GR 127935, may be more appropriate. SB 224289 offers high selectivity for the human 5-HT1B receptor, making it a suitable tool for in vitro studies on this specific receptor subtype. The choice of antagonist should be carefully considered based on the specific research question and the species being investigated. This guide provides a foundation for making an informed decision by consolidating available pharmacological data and experimental methodologies.
References
- 1. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 3. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling 5-HT Modulation: A Comparative Analysis of Nas-181 and Other Key Ligands
A deep dive into the experimental data surrounding the selective 5-HT1B receptor antagonist Nas-181 reveals its potent effects on serotonin (B10506) modulation. This guide provides a comparative analysis of this compound against other notable 5-HT1B receptor ligands, offering researchers and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
This compound, identified as a selective antagonist for the rodent 5-HT1B receptor, has been a focal point in neuropharmacological research aimed at understanding the intricacies of the serotonergic system.[1][2] Studies have consistently demonstrated its ability to modulate serotonin (5-HT) levels and metabolism, primarily through its interaction with 5-HT1B autoreceptors. This guide synthesizes findings from key studies to present a clear comparison of this compound with other compounds acting on the same receptor, providing valuable insights for future research and drug development endeavors.
Comparative Efficacy in 5-HT Modulation
The primary mechanism of action for this compound is its antagonism of the 5-HT1B receptor, which functions as an autoreceptor to inhibit 5-HT release.[1][2] By blocking this receptor, this compound effectively increases the synthesis and metabolism of 5-HT in various brain regions.[3]
Quantitative Comparison of 5-HT1B Ligands
To better understand the relative efficacy of this compound, a comparison with other 5-HT1B receptor antagonists, such as GR127935 and SB224289, and the agonist CP93129, is crucial. The following table summarizes the key quantitative findings from a pivotal study utilizing in vivo microdialysis in the rat frontal cortex.
| Compound | Class | Concentration | Effect on Basal 5-HT Levels | Interaction with CP93129 (5-HT1B Agonist) |
| This compound | Antagonist | 1 µM | Reduced 5-HT levels | Attenuated the suppressant effect of CP93129 |
| GR127935 | Antagonist (mixed 5-HT1B/1D) | 10 µM | Reduced 5-HT levels | Attenuated the suppressant effect of CP93129 |
| SB224289 | Antagonist | 1 µM | Reduced 5-HT levels | Did not attenuate the suppressant effect of CP93129 |
| CP93129 | Agonist | 0.03-0.3 µM | Dose-dependently reduced 5-HT levels | N/A |
Data compiled from studies by de Groote et al. (2003) investigating the effects of 5-HT1B ligands on extracellular 5-HT levels in the rat frontal cortex.
Interestingly, while all three antagonists—this compound, GR127935, and SB224289—reduced basal 5-HT levels, suggesting potential partial agonistic properties, only this compound and GR127935 were able to counteract the 5-HT suppressing effects of the agonist CP93129. This highlights a functional difference in their antagonistic profiles at the 5-HT1B receptor in this experimental paradigm.
Signaling Pathways and Mechanism of Action
The modulatory effects of this compound on 5-HT levels are a direct consequence of its interaction with the 5-HT1B receptor signaling pathway. The following diagram illustrates the mechanism of action of a 5-HT1B antagonist like this compound at the synaptic terminal.
Detailed Experimental Protocols
The following provides a detailed methodology for a key in vivo microdialysis experiment used to assess the effects of this compound and other ligands on 5-HT levels.
In Vivo Microdialysis in Rat Frontal Cortex
Objective: To measure extracellular 5-HT concentrations in the frontal cortex of anesthetized rats following local administration of 5-HT1B receptor ligands.
Animals: Male Wistar rats weighing 250-300g were used in the studies.
Surgical Procedure:
-
Rats were anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.).
-
A concentric microdialysis probe was stereotaxically implanted in the frontal cortex.
Microdialysis Procedure:
-
The microdialysis probe was perfused with artificial cerebrospinal fluid (aCSF).
-
After a stabilization period, baseline dialysate samples were collected.
-
The perfusion medium was then switched to aCSF containing the test compound (e.g., this compound, GR127935, SB224289, or CP93129) at the desired concentration.
-
In some experiments, a 5-HT reuptake inhibitor such as fluvoxamine (B1237835) was included in the perfusion medium to elevate synaptic 5-HT levels.
-
Dialysate samples were collected at regular intervals and analyzed for 5-HT content.
Analytical Method:
-
5-HT concentrations in the dialysate samples were determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
The following diagram outlines the general workflow of the described experimental protocol.
Concluding Remarks
The available data robustly characterize this compound as a potent and selective antagonist of the 5-HT1B receptor. Its ability to increase 5-HT metabolism and synthesis, and to counteract the effects of 5-HT1B agonists, underscores its value as a research tool for dissecting the roles of the 5-HT1B receptor in various physiological and pathological processes. While comparative studies with other antagonists like GR127935 and SB224289 reveal subtle differences in their pharmacological profiles, this compound remains a key compound for investigating the consequences of 5-HT1B receptor blockade. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these important findings. Further research, potentially including meta-analyses of a broader range of studies, will continue to refine our understanding of this compound and its place in the landscape of 5-HT modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. An evaluation of the effect of this compound, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, this compound in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Nas-181: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Nas-181, a potent and selective rat 5-hydroxytryptamine 1B (r5-HT1B) antagonist.
This compound, with the molecular formula C20H30N2O7S, is utilized in neuroscience research to enhance the accumulation of 5-HTP in rat brain regions.[1] Due to its chemical nature and potential hazards, it is imperative that all personnel adhere to strict disposal protocols to minimize risks.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C20H30N2O7S |
| Molecular Weight | 442.53 g/mol |
| Appearance | Solid |
| Storage Temperature | -20℃ |
| CAS Number | 205242-62-2 |
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the immediate safety measures. The Material Safety Data Sheet (MSDS) advises the use of full personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[2] Ensure adequate ventilation to avoid breathing in any dust or vapors.[2] In case of accidental contact, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[2]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and seek medical attention.[2]
-
Eye Contact: Flush the eyes immediately with large amounts of water, separating the eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Promptly seek medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water.
Experimental Protocol: In Vivo Microdialysis
This compound is often used in preclinical studies involving techniques such as in vivo microdialysis in rats to assess its effect on serotonin (B10506) metabolism. A general workflow for such an experiment is outlined below.
Proper Disposal Procedures for this compound
The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste. Adherence to the following step-by-step procedures is mandatory to ensure safety and compliance with regulations.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused product, contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), and empty containers.
-
Solid waste must be kept separate from liquid waste.
-
Do not mix this compound waste with other incompatible chemical waste.
Step 2: Container Selection and Labeling
-
Choose a waste container that is compatible with solid chemical waste and can be securely sealed. It is acceptable to reuse an empty, clean chemical bottle for waste collection, provided it is appropriate for solid waste.
-
The container must be in good condition, with no cracks, rust, or other damage.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first piece of waste is added.
-
The label must clearly identify the contents as "this compound solid waste" and include the primary hazard(s).
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be close to the point of generation and under the supervision of laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Liquid waste containers must be stored in secondary containment systems to prevent spills.
Step 4: Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Once the waste container is full, or if it has been accumulating for the maximum allowable time according to your institution's policy (e.g., 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
By following these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
